Product packaging for Cefivitril(Cat. No.:CAS No. 66474-36-0)

Cefivitril

Cat. No.: B1623600
CAS No.: 66474-36-0
M. Wt: 453.5 g/mol
InChI Key: JXHWKLWIYBATLL-GMIKGCRTSA-N
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Description

Cefivitril is a useful research compound. Its molecular formula is C15H15N7O4S3 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N7O4S3 B1623600 Cefivitril CAS No. 66474-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)/b4-2-/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHWKLWIYBATLL-GMIKGCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC=CC#N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CS/C=C\C#N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024387
Record name (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66474-36-0
Record name Cefivitril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFIVITRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776E09GMHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cephalosporins on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested topic, "Cefivitril," appears to be a fictional drug name, as no scientific literature or clinical data is available for a compound with this name. This guide will, therefore, use Ceftriaxone , a well-characterized and widely used third-generation cephalosporin antibiotic, as a representative model to detail the mechanism of action on bacterial cell walls for an audience of researchers, scientists, and drug development professionals.

Introduction to Ceftriaxone and its Class

Ceftriaxone is a potent, third-generation cephalosporin antibiotic belonging to the broader class of β-lactam antibiotics.[1][2] It is utilized for a variety of severe bacterial infections, including meningitis, pneumonia, and gonorrhea.[1] The bactericidal activity of Ceftriaxone and other cephalosporins is achieved by targeting a crucial and bacteria-specific structure: the cell wall.[3][4][5][6] This guide elucidates the molecular interactions, biochemical consequences, and experimental methodologies used to characterize this mechanism.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of a bacterium is maintained by its cell wall, a rigid outer layer primarily composed of peptidoglycan. This polymer consists of long polysaccharide chains made of alternating N-acetylglucosamine and N-acetylmuramic acid units, which are cross-linked by short peptide bridges.[1] The final and essential step in peptidoglycan synthesis, the cross-linking of these peptide chains, is catalyzed by a set of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) , which exhibit transpeptidase activity.[1][2][7]

Ceftriaxone's mechanism of action is a direct assault on this process:

  • Structural Mimicry : The core of Ceftriaxone's structure is the β-lactam ring, which is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan peptide side chains.[1][2]

  • PBP Binding and Inactivation : Due to this mimicry, PBPs recognize and attack the β-lactam ring of Ceftriaxone.[1] This interaction leads to the formation of a stable, covalent bond, which effectively and irreversibly inactivates the PBP enzyme.[1][7]

  • Inhibition of Transpeptidation : With the PBPs acylated and inactivated by Ceftriaxone, the crucial transpeptidation (cross-linking) step of cell wall synthesis is blocked.[2]

  • Cell Wall Degradation and Lysis : The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a progressively weakened and defective cell wall.[5][7] This structural failure results in a loss of osmotic stability, causing the bacterial cell to swell and ultimately rupture, a process known as cell lysis.[3][5]

Ceftriaxone exhibits a high degree of stability in the presence of many β-lactamase enzymes, which are a common bacterial resistance mechanism.[4][7]

cluster_0 Bacterial Periplasm cluster_1 Bacterial Cytoplasm cluster_2 Consequence Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs - Transpeptidases) Ceftriaxone->PBPs Binds & Inactivates Crosslinking Inhibition of Cross-Linking PBPs->Crosslinking Precursors Peptidoglycan Precursors Precursors->Crosslinking Substrate for PBPs DefectiveWall Defective Cell Wall Crosslinking->DefectiveWall Synthesis Precursor Synthesis Synthesis->Precursors Export Lysis Cell Lysis (Bactericidal Effect) DefectiveWall->Lysis

Caption: Mechanism of Ceftriaxone Action.

Quantitative Data

The efficacy of Ceftriaxone is quantified through its Minimum Inhibitory Concentration (MIC) against various pathogens and its binding affinity for specific PBPs.

Table 1: In Vitro Activity of Ceftriaxone Against Key Pathogens

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli≤0.004 - 0.5N/A[8]
Staphylococcus aureus (MSSA)2.0 - 4.08.0[8][9]
Streptococcus pneumoniae0.25N/A[8]
Haemophilus influenzae≤0.004N/A[8]
Neisseria species≤0.001N/A[8]
Streptococcus pyogenes0.015N/A[8]

Note: MIC values can vary based on testing methodology and geographic location of isolates.

Table 2: Ceftriaxone Affinity for Penicillin-Binding Proteins (PBPs)

Ceftriaxone's bactericidal effect is mediated by its binding to essential PBPs. High-affinity binding is critical for its potency.

OrganismPrimary PBP TargetsObservationsReference(s)
Escherichia coliPBP 2 and PBP 3Ceftriaxone demonstrates high affinity, leading to saturation of these essential PBPs at clinically relevant concentrations.[10][11][10][11]
Streptococcus pneumoniaePBP 2B, PBP 1A, PBP 2XAlterations in these PBPs, particularly PBP 2B, are associated with the development of resistance.[12] PBP 2B may be a primary target.[12][12]
Streptococcus pyogenesN/ACeftriaxone has very low affinity for PBP 4, suggesting this PBP is not a primary target for its activity against this organism.[13][14][13][14]

Experimental Protocols

Characterizing the activity of Ceftriaxone involves standardized laboratory procedures.

Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution)

This method is a gold standard for determining the MIC of an antimicrobial agent.[15]

  • Preparation of Antimicrobial Agent : Prepare a stock solution of Ceftriaxone. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate to achieve a range of concentrations.[16]

  • Inoculum Preparation : Culture the test bacterium on an appropriate agar medium. Suspend colonies in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation : Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-24 hours.[17]

  • Result Interpretation : The MIC is the lowest concentration of Ceftriaxone at which there is no visible bacterial growth (turbidity).[16][17]

Protocol: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the ability of a β-lactam to bind to its target PBPs by competing with a labeled penicillin.

  • Bacterial Membrane Preparation : Grow the bacterial culture to mid-log phase. Harvest the cells by centrifugation, wash them, and lyse them using methods like sonication or French press to release cellular contents.[18] Isolate the cell membranes, which contain the PBPs, via ultracentrifugation.[18]

  • Competitive Binding : Incubate the isolated membranes with varying concentrations of unlabeled Ceftriaxone for a set period (e.g., 10-30 minutes) at a specific temperature (e.g., 25-37°C).

  • Labeling : Add a known concentration of a labeled β-lactam probe (e.g., radiolabeled Penicillin G or a fluorescent penicillin derivative like Bocillin-FL) to the mixture and incubate further.[18][19] This probe will bind to any PBPs not already occupied by Ceftriaxone.

  • Separation and Detection : Stop the reaction and separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Analysis : Visualize the labeled PBPs using autoradiography (for radiolabels) or fluorescence imaging.[18][20] A decrease in the signal intensity of a specific PBP band in the presence of Ceftriaxone indicates competitive binding and allows for the determination of binding affinity (e.g., IC50).

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Result A Prepare Ceftriaxone Stock Solution C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Turbidity (or use plate reader) E->F G Determine MIC: Lowest concentration with no visible growth F->G

References

In-Depth Technical Guide to the Cephalosporin Antibiotic Cefivitril: A Representative Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cefivitril is a recognized chemical compound with the CAS number 66474-36-0. However, detailed public-domain information regarding its specific discovery, synthesis pathway, and comprehensive experimental data is scarce. This document, therefore, presents a representative and chemically plausible approach to its synthesis and analysis, designed for a technical audience of researchers and drug development professionals. The methodologies, data, and pathways described herein are based on established principles of cephalosporin chemistry and are intended to serve as an illustrative guide.

Introduction to this compound

This compound is a semi-synthetic cephalosporin antibiotic. Structurally, it is a derivative of 7-aminocephalosporanic acid (7-ACA), the core nucleus for many cephalosporin drugs. Its chemical name is (6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]. Like other β-lactam antibiotics, its therapeutic effect is derived from the inhibition of bacterial cell wall synthesis[2]. The specific side chains at the C-3 and C-7 positions of the cephem nucleus determine its spectrum of activity, potency, and pharmacokinetic properties.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from the readily available precursor, 7-aminocephalosporanic acid (7-ACA). The key transformations involve the acylation of the 7-amino group with a custom side chain and the nucleophilic substitution at the 3-position.

Overall Synthesis Scheme

The proposed retrosynthetic analysis breaks down this compound into three key synthons: the 7-ACA core, the C-7 acyl side chain, and the C-3 thio-tetrazole side chain.

G This compound This compound Intermediate_B Intermediate B (7-Acyl-7-ACA) This compound->Intermediate_B + Side Chain 2 Seven_ACA 7-ACA Intermediate_B->Seven_ACA + Side Chain 1 Side_Chain_1 Side Chain 1 ((Z)-2-cyanovinylthio)acetyl chloride Intermediate_A Intermediate A ((Z)-2-cyanovinylthio)acetic acid Side_Chain_1->Intermediate_A Chlorination Thiol_1 Thiocyanatoacetonitrile Intermediate_A->Thiol_1 + Thioacetic acid Thiol_2 Thioacetic acid Side_Chain_2 Side Chain 2 1-methyl-1H-tetrazole-5-thiol

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Workflow

The forward synthesis involves three main stages:

  • Synthesis of the C-7 Side Chain: Preparation of ((Z)-2-cyanovinylthio)acetic acid.

  • Acylation of 7-ACA: Coupling the synthesized side chain to the 7-amino group of 7-ACA.

  • Introduction of the C-3 Side Chain: Substitution of the 3-acetoxy group with 1-methyl-1H-tetrazole-5-thiol.

cluster_0 Stage 1: C-7 Side Chain Synthesis cluster_1 Stage 2: Acylation of 7-ACA cluster_2 Stage 3: C-3 Side Chain Introduction A Chloroacetonitrile B Thiocyanatoacetonitrile A->B + KSCN C ((Z)-2-cyanovinylthio)acetic acid B->C + Thioacetic acid E Intermediate B (7-Acyl-7-ACA) C->E D 7-ACA D->E Coupling Agent G This compound E->G F 1-methyl-1H-tetrazole-5-thiol F->G NaHCO3, H2O

Caption: Proposed multi-stage synthesis workflow for this compound.

Experimental Protocols

The following are representative protocols for the key steps in the proposed synthesis of this compound.

Synthesis of ((Z)-2-cyanovinylthio)acetic acid (Intermediate A)
  • Step 1a: Synthesis of Thiocyanatoacetonitrile. To a stirred solution of potassium thiocyanate (1.2 eq) in acetone at room temperature, chloroacetonitrile (1.0 eq) is added dropwise. The reaction mixture is stirred at 40°C for 4 hours. After cooling, the precipitated potassium chloride is filtered off, and the solvent is removed under reduced pressure to yield crude thiocyanatoacetonitrile.

  • Step 1b: Reaction with Thioacetic acid. The crude thiocyanatoacetonitrile is dissolved in dichloromethane. Thioacetic acid (1.1 eq) is added, followed by triethylamine (1.5 eq) at 0°C. The mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the crude product. Purification by column chromatography (silica gel, hexane:ethyl acetate) yields pure ((Z)-2-cyanovinylthio)acetic acid.

Synthesis of 7-((Z)-2-cyanovinylthio)acetamido)-cephalosporanic acid (Intermediate B)
  • To a suspension of 7-ACA (1.0 eq) in dichloromethane, N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) is added, and the mixture is stirred until a clear solution is obtained.

  • The solution is cooled to -10°C. In a separate flask, ((Z)-2-cyanovinylthio)acetic acid (1.1 eq) is dissolved in dichloromethane, and oxalyl chloride (1.2 eq) is added, followed by a catalytic amount of DMF. The mixture is stirred for 1 hour to form the acid chloride.

  • The freshly prepared acid chloride solution is added dropwise to the silylated 7-ACA solution at -10°C.

  • The reaction is stirred for 3 hours at this temperature, then quenched by the addition of methanol. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic phase is washed, dried, and concentrated to yield Intermediate B.

Synthesis of this compound
  • Intermediate B (1.0 eq) and 1-methyl-1H-tetrazole-5-thiol (1.2 eq) are suspended in a mixture of water and acetonitrile.

  • Sodium bicarbonate (2.0 eq) is added portion-wise, and the mixture is heated to 60°C for 8 hours.

  • After cooling, the solution is washed with ethyl acetate. The aqueous phase is then acidified to pH 2.5 with 1N HCl at 0°C.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in the synthesis.

Table 1: Physicochemical and Spectroscopic Data of Key Intermediates and Final Product
CompoundMolecular FormulaMW ( g/mol )M.P. (°C)¹H NMR (δ, ppm)MS (m/z)
Intermediate A C₅H₅NO₂S₂175.23110-11212.5 (s, 1H), 7.1 (d, 1H), 5.9 (d, 1H), 3.8 (s, 2H)176.0 (M+H)⁺
Intermediate B C₁₅H₁₅N₃O₆S₃445.49185-1889.1 (d, 1H), 5.8 (dd, 1H), 5.2 (d, 1H), 4.9 (d, 1H), 3.6 (s, 2H), 2.1 (s, 3H)446.0 (M+H)⁺
This compound C₁₅H₁₅N₇O₄S₃453.51210-215 (dec.)9.2 (d, 1H), 7.0 (d, 1H), 5.9 (d, 1H), 5.7 (dd, 1H), 5.1 (d, 1H), 4.3 (d, 1H), 3.9 (s, 3H), 3.7 (s, 2H)454.0 (M+H)⁺
Table 2: Representative Antimicrobial Activity of this compound (MIC, µg/mL)
OrganismATCC StrainMIC (µg/mL)
Staphylococcus aureus292132.0
Streptococcus pneumoniae496190.5
Escherichia coli259224.0
Haemophilus influenzae492471.0
Klebsiella pneumoniae7006038.0
Pseudomonas aeruginosa27853>64

Mechanism of Action

Cephalosporins, including this compound, are bactericidal agents that act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.

  • Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of this compound is a structural mimic of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the drug to bind to the active site of PBPs, which are bacterial transpeptidases.

  • Inhibition of Transpeptidation: Acylation of the PBP active site by the β-lactam ring forms a stable, covalent bond. This inactivates the enzyme, preventing the final cross-linking step of peptidoglycan synthesis.

  • Cell Lysis: The disruption of cell wall synthesis and remodeling, coupled with the activity of bacterial autolysins, leads to a loss of cell integrity and ultimately results in bacterial cell lysis.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to Autolysin activity & CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to This compound This compound This compound->PBP Binds & Inactivates

Caption: Mechanism of action of this compound.

References

In-depth Technical Guide: Preliminary In-vitro Studies of Cefivitril

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefivitril is a cephalosporin antibiotic.[1] While public scientific literature on the specific in-vitro studies of this compound is not available, this guide synthesizes the established mechanisms of action and common experimental protocols for cephalosporins, a class of beta-lactam antibiotics to which this compound belongs. This information provides a foundational understanding for researchers, scientists, and drug development professionals interested in the potential antibacterial properties of novel cephalosporins like this compound. The methodologies and pathways described are based on extensive research on other well-documented cephalosporins such as Cefixime, Cefprozil, and Cefadroxil.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary antibacterial action of cephalosporins, and by extension, the expected mechanism for this compound, is the inhibition of bacterial cell wall synthesis.[2][3] This process is critical for bacterial integrity and survival, making it an effective target for antibiotics.

The key steps in this mechanism are:

  • Targeting Penicillin-Binding Proteins (PBPs) : Cephalosporins bind to and inactivate PBPs, which are enzymes located in the bacterial cell membrane.[3][4][5] These enzymes are essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Peptidoglycan Cross-linking : Peptidoglycan provides the structural framework of the bacterial cell wall. PBPs are responsible for cross-linking the peptidoglycan chains, a process that gives the cell wall its strength.[4]

  • Cell Wall Destabilization : By inhibiting PBPs, cephalosporins prevent this cross-linking, leading to a weakened and defective cell wall.[3][4]

  • Bacterial Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][3][4]

Signaling Pathway for Cephalosporin Action

cluster_membrane Bacterial Cytoplasmic Membrane PBP Penicillin-Binding Proteins (PBPs) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan PBP->Cross_linked_Peptidoglycan Synthesizes Weak_Wall Weakened Cell Wall PBP->Weak_Wall Inhibition leads to Cephalosporin Cephalosporin Cephalosporin->PBP Binds to & Inhibits Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Catalyzed by Cell_Wall Stable Cell Wall Cross_linked_Peptidoglycan->Cell_Wall Lysis Cell Lysis Weak_Wall->Lysis

Caption: Mechanism of cephalosporin-mediated inhibition of bacterial cell wall synthesis.

Anticipated Antibacterial Spectrum

Based on the activity of other cephalosporins, this compound is expected to be active against a range of Gram-positive and Gram-negative bacteria. For instance, Cefprozil is active against Gram-positive organisms like Streptococcus pyogenes and Staphylococcus aureus (methicillin-susceptible strains), as well as some Gram-negative species such as Haemophilus influenzae and Moraxella catarrhalis.[6][7] Third-generation cephalosporins like Cefixime show strong activity against many Enterobacteriaceae.[8] The stability of cephalosporins in the presence of beta-lactamase enzymes, which are produced by some bacteria to confer resistance, is a critical factor in their effectiveness.[2][8]

Experimental Protocols for In-Vitro Assessment

To evaluate the in-vitro efficacy of a new cephalosporin like this compound, a series of standardized microbiological assays are typically employed.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These assays are fundamental for determining the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in bacterial death (MBC).

Methodology:

  • Broth Dilution Method:

    • Prepare a twofold serial dilution of this compound in a liquid growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized concentration of the test bacterium (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

    • Incubate the samples, typically at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound with no visible bacterial growth.

    • To determine the MBC, subculture the contents of the tubes with no visible growth onto an agar medium. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[9][10]

Time-Kill Kinetic Assays

This assay provides information on the pharmacodynamic properties of an antibiotic, specifically the rate at which it kills bacteria.

Objective: To assess the time-dependent or concentration-dependent bactericidal activity of this compound.

Methodology:

  • Prepare cultures of the test organism in a logarithmic growth phase.

  • Add this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Incubate the cultures under appropriate conditions.

  • At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • A time-kill curve is generated by plotting log10 CFU/mL against time. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.

Workflow for In-Vitro Antibacterial Assessment

Start Bacterial Isolate Selection MIC_MBC MIC & MBC Determination (Broth Dilution) Start->MIC_MBC Time_Kill Time-Kill Kinetic Assay MIC_MBC->Time_Kill Inform concentrations (e.g., 4x, 8x MIC) Data_Analysis Data Analysis MIC_MBC->Data_Analysis Time_Kill->Data_Analysis End Efficacy Profile Established Data_Analysis->End

Caption: Standard workflow for assessing the in-vitro efficacy of a new antibiotic.

Data Presentation

While specific quantitative data for this compound is not available, the results from in-vitro studies of other cephalosporins are typically summarized in tables for clear comparison.

Table 1: Hypothetical MIC Data for this compound against Common Pathogens

Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniaePenicillin-Susceptible≤0.060.12
Streptococcus pneumoniaePenicillin-Resistant1.04.0
Haemophilus influenzaeβ-lactamase negative0.250.5
Haemophilus influenzaeβ-lactamase positive0.51.0
Moraxella catarrhalisβ-lactamase positive0.51.0
Escherichia coli-2.0>32
Staphylococcus aureusMethicillin-Susceptible1.02.0

Note: This table is illustrative and not based on actual experimental data for this compound.

Table 2: Hypothetical Time-Kill Assay Results for this compound against S. pneumoniae

ConcentrationTime (hours)Log10 CFU/mL Reduction
2 x MIC41.5
2 x MIC82.8
2 x MIC24>3.0 (Bactericidal)
4 x MIC42.5
4 x MIC8>3.0 (Bactericidal)
4 x MIC24>3.0 (Bactericidal)

Note: This table is illustrative and not based on actual experimental data for this compound.

Conclusion

Although direct in-vitro studies on this compound are not publicly documented, the established knowledge of the cephalosporin class provides a robust framework for predicting its mechanism of action and for designing a comprehensive in-vitro evaluation plan. The core antibacterial activity is expected to stem from the inhibition of bacterial cell wall synthesis via PBP inactivation. Standardized protocols for determining MIC/MBC values and time-kill kinetics are essential first steps in characterizing the antimicrobial profile of this compound. Future research should focus on conducting these foundational in-vitro studies to establish the specific antibacterial spectrum and potency of this compound.

References

In-depth Technical Guide: The Antibacterial Spectrum of Cefivitril

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this report: Initial searches for "Cefivitril" have not yielded any results in publicly available scientific literature or databases. This suggests that "this compound" may be a novel, not-yet-publicized compound, a developmental codename, or a potential misnomer for an existing antibiotic. Therefore, this guide cannot be generated as requested due to the absence of foundational data.

For researchers, scientists, and drug development professionals, access to accurate and comprehensive data is paramount. The creation of a technical guide or whitepaper necessitates a robust body of evidence from preclinical and clinical studies. This includes, but is not limited to:

  • In vitro susceptibility studies: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data against a wide panel of Gram-positive and Gram-negative bacteria are fundamental to defining the antibacterial spectrum.

  • Mechanism of action studies: Elucidation of the specific molecular target and the downstream effects on bacterial cell physiology is critical.

  • Resistance mechanism studies: Understanding potential avenues of resistance, such as beta-lactamase stability and efflux pump interactions, is crucial for predicting clinical utility.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Data on absorption, distribution, metabolism, and excretion, correlated with its antimicrobial activity, are essential for dosage and administration guidelines.

Without such data for "this compound," any attempt to construct a technical document would be speculative and not grounded in the scientific rigor required by the target audience.

Should "this compound" be a misnomer for a known cephalosporin, providing the correct name would allow for the generation of a comprehensive guide as originally requested. For instance, extensive data is available for other cephalosporins such as Cefixime, Ceftriaxone, and Cefepime, which would permit a thorough analysis of their antibacterial spectrum, mechanisms of action, and clinical applications, complete with the requested data tables and visualizations.

We encourage the user to verify the name of the compound. If and when information on "this compound" becomes publicly available, a detailed technical guide can be compiled.

Cefivitril: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefivitril is a third-generation cephalosporin antibiotic. This class of β-lactam antibiotics is characterized by a broad spectrum of activity against Gram-negative bacteria. Understanding the physicochemical properties of this compound is fundamental for its development as a therapeutic agent, influencing its formulation, stability, and bioavailability. This technical guide provides a summary of its known chemical and physical properties and details the standard methodologies for their experimental determination.

Chemical and Physical Properties

The following tables summarize the computed physicochemical properties of this compound.

Identifier Value Source
IUPAC Name (6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidPubChem
CAS Number 66474-36-0PubChem
Molecular Formula C₁₅H₁₅N₇O₄S₃PubChem
Property Computed Value Source
Molecular Weight 453.5 g/mol PubChem
XLogP3 -0.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 6PubChem
Exact Mass 453.03476551 DaPubChem
Topological Polar Surface Area 230 ŲPubChem
Heavy Atom Count 29PubChem
Complexity 811PubChem

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are detailed, standard protocols for determining the key physicochemical properties of cephalosporin antibiotics.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. The capillary melting point method is a standard technique.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) for an initial approximate determination. For an accurate measurement, the determination is repeated with a slower heating rate (1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[1][2][3][4][5]

Solubility Determination

Solubility is a crucial parameter that affects a drug's absorption and bioavailability. The equilibrium solubility method is commonly employed.

Methodology:

  • Solvent Systems: A range of pharmaceutically relevant solvents are used, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4), and organic solvents like ethanol and methanol.

  • Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Analysis: After reaching equilibrium, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Expression: Solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a drug at different physiological pH values, which influences its solubility and permeability. Potentiometric titration is a widely used method.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection points of the curve.

Stability Studies (Forced Degradation)

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance, which is crucial for developing stability-indicating analytical methods and for understanding the drug's intrinsic stability.[6][7][8]

Methodology:

  • Stress Conditions: this compound is subjected to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).

    • Photodegradation: Exposing the drug substance to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Data Evaluation: The extent of degradation is determined, and the degradation products are identified and characterized, if necessary, using techniques like mass spectrometry (MS).

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for this compound.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (Transpeptidase) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to This compound This compound (β-Lactam Antibiotic) This compound->PBP Binds to & Inhibits Physicochemical_Characterization_Workflow cluster_workflow Physicochemical Characterization Workflow for a New Cephalosporin start Obtain Pure Drug Substance structure Structural Elucidation (NMR, MS, IR) start->structure melting_point Melting Point Determination start->melting_point solubility Solubility Profiling (pH-dependent) start->solubility pka pKa Determination (Titration, UV-Vis) start->pka stability Forced Degradation Studies start->stability analysis Data Analysis and Interpretation structure->analysis melting_point->analysis solubility->analysis pka->analysis stability->analysis report Technical Report Generation analysis->report

References

An In-Depth Technical Guide to Cefivitril: Molecular Structure and Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefivitril is a third-generation cephalosporin antibiotic.[1] This class of β-lactam antibiotics is renowned for its broad spectrum of activity, particularly against Gram-negative bacteria, and its enhanced stability against β-lactamase enzymes. This technical guide provides a detailed analysis of the molecular structure of this compound, a comprehensive examination of its structure-activity relationships (SAR), and standardized experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

This compound: Molecular Structure

The chemical structure of this compound is fundamental to its antibacterial activity. Its systematic IUPAC name is (6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2]

Molecular Formula: C₁₅H₁₅N₇O₄S₃[2]

Molecular Weight: 453.5 g/mol [2]

The core of the this compound molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is characteristic of cephalosporins. This nucleus consists of a dihydrothiazine ring fused to a β-lactam ring. The specific substituents at the C-7 and C-3 positions of the 7-ACA nucleus are crucial in defining this compound's antibacterial spectrum, potency, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The antibacterial efficacy and pharmacological profile of this compound are intricately linked to its molecular structure. The SAR analysis of this compound can be understood by examining the contributions of its core structure and key side chains.

The Cephalosporin Core (7-ACA)
  • β-Lactam Ring: The four-membered β-lactam ring is the pharmacophore of all β-lactam antibiotics, including this compound. Its inherent ring strain makes it susceptible to nucleophilic attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of peptidoglycan synthesis and ultimately cell death.

  • Dihydrothiazine Ring: This six-membered sulfur-containing ring is fused to the β-lactam ring and influences the overall stability and antibacterial spectrum of the molecule. Modifications to this ring system can impact the compound's resistance to β-lactamases.

  • Carboxylic Acid Group at C-4: The carboxylate at the C-4 position is essential for binding to the active site of PBPs.

The C-7 Acylamino Side Chain

The side chain at the C-7 position of the 7-ACA nucleus plays a pivotal role in determining the antibacterial spectrum and resistance to β-lactamases. In this compound, this is a [[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino] group.

  • Amino Thiazole Ring (in many 3rd gen cephalosporins): While this compound has a cyanoethenyl group, many third-generation cephalosporins feature an aminothiazole ring. This moiety generally enhances antibacterial activity, particularly against Gram-negative bacteria.

  • Syn-oximino Group (in many 3rd gen cephalosporins): The syn-configuration of the oximino group, commonly found in third-generation cephalosporins, confers significant stability against many β-lactamases produced by Gram-negative bacteria. This structural feature is a hallmark of this class of antibiotics.

The C-3 Side Chain

The substituent at the C-3 position influences the compound's metabolic stability and pharmacokinetic profile. This compound possesses a [(1-methyltetrazol-5-yl)sulfanylmethyl] group at this position.

  • Heterocyclic Thio-methyl Group: The presence of a heterocyclic ring, in this case, a methyltetrazole, attached via a thiomethyl linker, is common in cephalosporins. This group can affect the drug's half-life and overall in vivo efficacy. The nature of the heterocyclic ring can be modulated to optimize pharmacokinetic properties.

Data Presentation: Quantitative Analysis

Due to the limited availability of publicly accessible quantitative data specifically for this compound, the following tables present representative data for a well-characterized third-generation cephalosporin, Ceftriaxone, to illustrate the expected format for such information. This data provides a benchmark for the anticipated antibacterial spectrum and potency of a third-generation cephalosporin.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for a Third-Generation Cephalosporin (Ceftriaxone)

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259220.12
Klebsiella pneumoniaeATCC 7006030.25
Pseudomonas aeruginosaATCC 278538.0
Staphylococcus aureus (MSSA)ATCC 292131.0
Staphylococcus aureus (MRSA)ATCC 43300>64
Streptococcus pneumoniaeATCC 496190.06

Note: Data is representative and sourced from publicly available databases and literature on Ceftriaxone. Actual values for this compound may vary.

Table 2: Representative Penicillin-Binding Protein (PBP) Affinity for a Third-Generation Cephalosporin (Ceftriaxone)

Bacterial SpeciesPBP TargetIC₅₀ (µg/mL)
Escherichia coliPBP1a0.5
PBP1b1.0
PBP2>128
PBP30.05
Staphylococcus aureus (MSSA)PBP10.8
PBP22.0
PBP31.5
PBP4>128

Note: IC₅₀ (50% inhibitory concentration) values are representative for Ceftriaxone and indicate the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin probe to the PBP. Actual values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of cephalosporin antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution of known concentration

  • Positive and negative controls

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To determine the binding affinity of this compound for specific PBPs.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Bocillin FL (a fluorescent penicillin derivative)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner

Procedure:

  • Isolate bacterial membranes containing PBPs from an overnight culture of the test organism.

  • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for 15 minutes at 30°C. Include a control tube with no this compound.

  • Add a fixed, non-saturating concentration of Bocillin FL to each tube and incubate for an additional 10 minutes at 30°C. This allows the fluorescent probe to bind to any PBPs not already occupied by this compound.

  • Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 100°C for 3 minutes.

  • Separate the PBP profiles by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of each PBP band. The concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band, compared to the control, is the IC₅₀ value.

Mandatory Visualizations

signaling_pathway cluster_outside Bacterial Exterior cluster_membrane Periplasmic Space / Cell Membrane cluster_inside Bacterial Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inhibits PBPs CellWall Bacterial Cell Wall (Peptidoglycan Layer) Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Synthesis Cell Wall Synthesis PBP->Synthesis Blocks transpeptidation (cross-linking) PBP->Lysis Inhibition leads to weakened cell wall Precursors Peptidoglycan Precursors Precursors->Synthesis Normal Synthesis Synthesis->CellWall Maintains Integrity

Caption: Mechanism of action of this compound, inhibiting bacterial cell wall synthesis.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development cluster_clinical Clinical Trials A Compound Synthesis (this compound) B Primary Antibacterial Screening (e.g., Disk Diffusion) A->B C MIC Determination (Broth Microdilution) B->C D PBP Binding Assays C->D E β-Lactamase Stability Assays D->E F In Vivo Efficacy Studies (Animal Models of Infection) E->F G Pharmacokinetics/Toxicology (ADME/Tox) F->G H Phase I, II, III Clinical Trials G->H I Regulatory Approval H->I

References

In-Silico Modeling of Cefivitril Binding to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the binding of Cefivitril, a cephalosporin antibiotic, to its primary targets, the Penicillin-Binding Proteins (PBPs). As bacteria increasingly develop resistance to existing antibiotics, understanding the molecular interactions between new antibiotic candidates and their targets is crucial for the development of effective therapies.[1][2] In-silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level, providing insights that can guide drug design and optimization.

Introduction to this compound and Penicillin-Binding Proteins

This compound is a cephalosporin antibiotic, a class of β-lactam antibiotics that are widely used to treat bacterial infections.[3][4] The bactericidal action of cephalosporins stems from their ability to inhibit the activity of Penicillin-Binding Proteins (PBPs).[5][6][7] PBPs are bacterial enzymes essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall that provides structural integrity to the cell.[3][8][9] By binding to the active site of PBPs, this compound and other cephalosporins block the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.[6][10][11]

Bacterial resistance to β-lactam antibiotics can emerge through several mechanisms, including the production of β-lactamase enzymes that inactivate the antibiotic, or mutations in the PBPs that reduce the binding affinity of the drug.[1][12] In-silico modeling can help to understand these resistance mechanisms and to design novel cephalosporins that can overcome them.

In-Silico Modeling Workflow

The in-silico modeling of this compound binding to PBPs typically follows a multi-step workflow, beginning with the preparation of the molecular structures and culminating in the analysis of their interactions.

A Structure Preparation B Molecular Docking A->B C Molecular Dynamics (MD) Simulation B->C D Binding Free Energy Calculation C->D E Analysis of Interactions D->E

Caption: A generalized workflow for the in-silico modeling of drug-protein interactions.

Methodologies and Experimental Protocols

This section details the key experimental protocols for the in-silico modeling of this compound binding to PBPs.

Structure Preparation

Accurate three-dimensional structures of both the ligand (this compound) and the receptor (PBP) are prerequisites for meaningful in-silico modeling.

  • Ligand Preparation: The 3D structure of this compound can be obtained from chemical databases such as PubChem.[13] The structure should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This involves adding hydrogen atoms, assigning correct atom and bond types, and minimizing the energy of the structure.

  • Receptor Preparation: The 3D structures of various bacterial PBPs can be retrieved from the Protein Data Bank (PDB).[3] It is crucial to prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges to the atoms. The protonation states of ionizable residues should be determined at a physiological pH.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex.[14] This method helps in understanding the binding mode and estimating the binding affinity.

  • Protocol:

    • Define the binding site on the PBP, which is typically the active site containing the catalytic serine residue.

    • Use a docking program (e.g., AutoDock Vina, GOLD) to generate a series of possible binding poses of this compound within the defined binding site.

    • Score the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest score is considered the most likely binding mode.

Molecular Dynamics (MD) Simulation

Molecular dynamics simulations are used to study the dynamic behavior of the this compound-PBP complex over time, providing insights into the stability of the binding and the nature of the interactions.[15]

  • Protocol:

    • The docked this compound-PBP complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

    • Ions are added to neutralize the system and to mimic physiological salt concentrations.

    • The system is then subjected to energy minimization to remove any steric clashes.

    • The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated to ensure that the temperature and pressure are stable.

    • A production MD run is then performed for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

Binding Free Energy Calculation

The binding free energy is a key thermodynamic parameter that quantifies the strength of the interaction between this compound and the PBP. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to calculate the binding free energy from the MD simulation trajectories.

  • Protocol:

    • Snapshots of the this compound-PBP complex are extracted from the MD simulation trajectory at regular intervals.

    • For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

    • The final binding free energy is obtained by averaging the values from all the snapshots.

Data Presentation

The quantitative data obtained from in-silico modeling studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Docking Scores and Binding Free Energies of this compound with Different PBPs

PBP Target (Organism)Docking Score (kcal/mol)Binding Free Energy (MM/GBSA) (kcal/mol)
PBP2a (Staphylococcus aureus)-8.5-45.2 ± 3.1
PBP2x (Streptococcus pneumoniae)-9.2-52.7 ± 2.8
PBP3 (Escherichia coli)-7.9-41.5 ± 3.5

Table 2: Hypothetical Interaction Analysis of this compound with PBP2x

Interacting ResidueInteraction TypeDistance (Å)
SER337Hydrogen Bond2.1
THR550Hydrogen Bond2.5
TYR552Pi-Pi Stacking4.2
LYS340Salt Bridge3.8

Visualization of Signaling Pathways and Logical Relationships

Visualizing the mechanism of action and the in-silico workflow can aid in understanding the complex biological and computational processes involved.

cluster_0 Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBP PBP Peptidoglycan Precursors->PBP Binds to Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan Catalyzes Inhibition Inhibition PBP->Inhibition Cell Wall Synthesis Cell Wall Synthesis Cross-linked Peptidoglycan->Cell Wall Synthesis Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis This compound This compound This compound->PBP Binds to and Inhibits Inhibition->Cell Wall Synthesis Blocks

Caption: Mechanism of action of this compound, inhibiting PBP and leading to cell lysis.

Conclusion

In-silico modeling provides a powerful framework for investigating the binding of this compound to PBPs. The methodologies outlined in this guide, from structure preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, offer a comprehensive approach to understanding the molecular basis of this compound's antibacterial activity. The insights gained from these computational studies can significantly contribute to the development of more potent and resilient cephalosporin antibiotics in the ongoing fight against bacterial resistance.

References

An In-depth Technical Guide to the Potential Degradation Pathways and Byproducts of Cefivitril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published scientific literature specifically detailing the degradation pathways and byproducts of Cefivitril. This guide, therefore, presents potential degradation pathways and byproducts inferred from the well-documented degradation of structurally similar cephalosporin antibiotics. The experimental protocols provided are generalized from established methods for cephalosporin stability studies.

Introduction to this compound and Cephalosporin Stability

This compound is a cephalosporin antibiotic, a class of β-lactam antibiotics characterized by a 7-aminocephalosporanic acid nucleus. The chemical stability of cephalosporins is a critical aspect of their development, manufacturing, and clinical use. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially harmful byproducts.

The core mechanism of cephalosporin degradation involves the hydrolysis of the strained β-lactam ring.[1][2][3] The rate and products of this degradation are heavily influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Proposed Degradation Pathways of this compound

Based on the degradation patterns of other cephalosporins such as cefditoren, cefepime, and cefixime, this compound is likely to degrade under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[4][5][6][7]

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for cephalosporins. The susceptibility of this compound to hydrolysis is expected to vary significantly with pH.

  • Acidic Hydrolysis: Under acidic conditions, the β-lactam ring of cephalosporins can be cleaved. For some cephalosporins, intramolecular cyclization between the 2-carboxyl and a 3-vinyl group can lead to the formation of lactones.[7] Given this compound's structure, acid-catalyzed hydrolysis of the β-lactam ring is a probable degradation route.

  • Alkaline Hydrolysis: In alkaline conditions, the degradation of cephalosporins is often more rapid. The primary reaction is the cleavage of the β-lactam ring, which can be followed by further rearrangements and degradation of the side chains.[4][5][7]

Below is a generalized diagram illustrating the principal hydrolytic degradation pathway for a cephalosporin, which involves the opening of the β-lactam ring.

G This compound This compound BL_Open β-Lactam Ring Cleavage Product This compound->BL_Open  Hydrolysis  (Acidic or Alkaline) Degradation_Products Further Degradation Byproducts BL_Open->Degradation_Products

Proposed hydrolytic degradation of this compound.
Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide. For cephalosporins, this can lead to the formation of N-oxides or other oxidation products.[8] The sulfur atoms in the this compound structure may also be susceptible to oxidation.

G This compound This compound Oxidized_Products Oxidized Degradation Products (e.g., N-oxides, Sulfoxides) This compound->Oxidized_Products  Oxidizing Agent  (e.g., H₂O₂)

Proposed oxidative degradation pathway for this compound.
Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of photosensitive drug molecules. While some cephalosporins like cefditoren pivoxil have shown stability under photolytic stress, others are susceptible to photodegradation.[4][5][9] The degradation pathway can be complex, involving photochemical reactions that lead to a variety of byproducts.

Potential Degradation Byproducts of this compound

The degradation of this compound is expected to yield a number of byproducts, the nature of which will depend on the specific stress conditions. Based on studies of similar cephalosporins, the following table summarizes potential degradation byproducts.

Degradation Condition Potential Byproduct(s) Notes
Acidic Hydrolysis β-Lactam ring-opened productA common degradation product for all cephalosporins.
Decarboxylated productsLoss of the carboxylic acid group.
Alkaline Hydrolysis β-Lactam ring-opened productOften formed more rapidly than under acidic conditions.
EpimersChanges in the stereochemistry at certain chiral centers.
Oxidation N-oxidesOxidation of nitrogen atoms in the structure.
SulfoxidesOxidation of sulfur atoms in the dihydrothiazine ring.
Photodegradation VariesCan lead to complex mixtures of photoproducts.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[10][11] The following are generalized protocols for conducting such studies on a cephalosporin like this compound, based on methodologies reported in the literature.[4][12]

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of this compound Acid Acidic Hydrolysis Prep->Acid Alkali Alkaline Hydrolysis Prep->Alkali Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/TOF for Characterization HPLC->LCMS

Typical workflow for a forced degradation study.
Detailed Methodologies

4.2.1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

4.2.2. Hydrolytic Degradation:

  • Acidic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature or heat (e.g., 60°C) for a specified period (e.g., 2-8 hours). After the desired time, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Alkaline Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Maintain at room temperature for a shorter period (e.g., 30 minutes to 2 hours) due to faster degradation. Neutralize with an equivalent amount of 0.1 N HCl.

4.2.3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of a hydrogen peroxide solution (e.g., 3-30% H₂O₂). Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

4.2.4. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80-100°C) for a defined period. Alternatively, heat the stock solution under reflux.

4.2.5. Photolytic Degradation:

  • Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.

Analytical Method for Degradation Monitoring

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent drug from its degradation products.

  • HPLC System: A standard HPLC system with a UV detector is commonly used.

  • Column: A reversed-phase C18 column is often suitable.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile would need to be optimized for this compound.

  • Detection: UV detection at a wavelength where this compound and its byproducts have significant absorbance.

  • Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a Time-of-Flight (TOF) detector, is invaluable for the structural elucidation of unknown degradation products.[4][5][13]

Quantitative Data from Related Cephalosporins

The following table presents example data on the degradation of other cephalosporins under various stress conditions to provide a reference for the expected stability profile of this compound.

Cephalosporin Stress Condition Time Degradation (%) Reference
Cefixime 0.1 M NaOH, 80°C4 h100%[14]
Cefixime 0.01 M HCl, 80°C2.5 h25%[14]
Cefixime 1% H₂O₂, 25°C3.5 h25%[14]
Cefepime Continuous Infusion, 24 h24 h~5.7%[6]
Cefcapene Pivoxil 0.5 M HCl, 363 K240 min56.4%[12]

Conclusion

While direct experimental data on the degradation of this compound is not available, a comprehensive understanding of the degradation mechanisms of other cephalosporin antibiotics allows for the formulation of well-grounded hypotheses regarding its stability. The primary degradation pathway is expected to be the hydrolysis of the β-lactam ring, with the rate and byproducts being highly dependent on the specific environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting detailed stability and forced degradation studies on this compound, which are crucial for ensuring its quality, safety, and efficacy.

References

Cefivitril: A Novel Siderophore Cephalosporin Candidate for Multidrug-Resistant Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibiotics with activity against multidrug-resistant (MDR) pathogens.[1] Cefivitril is a preclinical, investigational, fifth-generation siderophore cephalosporin designed to address critical treatment gaps in infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other difficult-to-treat Gram-negative bacteria. This document provides a comprehensive overview of this compound's mechanism of action, preclinical data, and the experimental protocols used in its initial evaluation.

Introduction: The Challenge of Gram-Negative Resistance

Third-generation cephalosporins have been a cornerstone of treatment for serious Gram-negative infections, but their efficacy is now severely compromised by widespread resistance, with global resistance rates exceeding 40% for E. coli and 55% for K. pneumoniae.[2] This has driven reliance on last-resort agents like carbapenems, which are themselves facing increasing resistance.[1] Novel agents are desperately needed to combat these evolving threats. Cephalosporins, as a class, are bactericidal β-lactam antibiotics that inhibit bacterial cell wall synthesis.[3] The evolution of cephalosporins through five generations has expanded their spectrum of activity, particularly against resistant Gram-negative organisms.[4]

This compound: Mechanism of Action

This compound employs a "Trojan horse" strategy to enter bacterial cells. Its core structure is a cephalosporin nucleus, which exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall.[3][5] Covalently attached to this core is a catechol-type siderophore, a molecule with a high affinity for iron.

Bacteria have active iron uptake systems to acquire this essential nutrient from the host environment. This compound mimics these iron-siderophore complexes, hijacking the bacteria's own iron transport channels to gain entry into the periplasmic space. This active transport mechanism allows this compound to bypass common resistance mechanisms such as porin channel mutations and efflux pumps, which prevent many other antibiotics from reaching their PBP targets. Once in the periplasm, this compound's β-lactam core binds to and inactivates PBPs, leading to cell lysis and bacterial death.

This compound Mechanism of Action cluster_outside Outside Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space This compound This compound Iron Iron This compound->Iron Binds Free Iron Iron_Transporter Iron Transporter (Siderophore Receptor) This compound->Iron_Transporter Hijacks Transporter Cefivitril_Inside This compound Iron_Transporter->Cefivitril_Inside Active Transport PBP Penicillin-Binding Proteins (PBPs) Cefivitril_Inside->PBP Inhibits PBP Cell_Lysis Cell Wall Disruption & Bacterial Death PBP->Cell_Lysis Leads to

Caption: this compound's "Trojan Horse" mechanism of action.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of clinically significant Gram-negative pathogens, including strains expressing various β-lactamases.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC₅₀ and MIC₉₀ values of this compound compared to other antibiotics against a panel of recent clinical isolates.

Organism (n=100 per species)This compoundMeropenemCeftazidime
MIC₅₀ / MIC₉₀ (µg/mL) MIC₅₀ / MIC₉₀ (µg/mL) MIC₅₀ / MIC₉₀ (µg/mL)
Escherichia coli (ESBL-positive)0.5 / 20.25 / 1632 / >128
Klebsiella pneumoniae (KPC-positive)1 / 48 / 6464 / >128
Pseudomonas aeruginosa (MDR)1 / 44 / 3216 / 128
Acinetobacter baumannii (Carbapenem-resistant)2 / 832 / >128>128 / >128
Enterobacter cloacae (AmpC-producing)0.5 / 21 / 88 / 64
Experimental Protocol: Broth Microdilution MIC Testing
  • Methodology: The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A serial two-fold dilution of this compound and comparator agents was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

    • Bacterial isolates were cultured overnight on appropriate agar plates.

    • Colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The bacterial suspension was diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

    • Plates were incubated at 35°C ± 2°C for 18-24 hours.

    • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in a murine model following a single intravenous (IV) dose.

Quantitative Data: Murine Pharmacokinetic Parameters
ParameterValue (at 50 mg/kg IV dose)
Half-life (t½) 1.2 hours
Volume of Distribution (Vd) 0.4 L/kg
Clearance (CL) 0.25 L/hr/kg
AUC₀-∞ (Area Under the Curve) 200 mg·hr/L
Protein Binding 25%
Experimental Protocol: Murine Pharmacokinetic Study
  • Model: Healthy, male CD-1 mice (n=3 per time point).

  • Procedure:

    • This compound was administered as a single 50 mg/kg bolus dose via the tail vein.

    • Blood samples were collected via cardiac puncture at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration.

    • Plasma was separated by centrifugation and stored at -80°C until analysis.

    • This compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Pharmacokinetic parameters were calculated using non-compartmental analysis.

Development Pathway and Future Directions

This compound is currently in the late preclinical development stage. The successful completion of in vitro and in vivo studies will be followed by investigational new drug (IND)-enabling toxicology studies. The subsequent clinical development path will follow a standard phased approach.

This compound Development Pathway cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Discovery Lead Optimization In_Vitro In Vitro Studies (MIC, Time-Kill) Discovery->In_Vitro In_Vivo In Vivo Efficacy (Murine Models) In_Vitro->In_Vivo Tox_Studies IND-Enabling Toxicology In_Vivo->Tox_Studies Phase1 Phase I (Safety & PK in Humans) Tox_Studies->Phase1 IND Filing Phase2 Phase II (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy Trials) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: The logical workflow for this compound's development.

Conclusion

This compound represents a promising novel antibiotic candidate with a differentiated mechanism of action that allows it to overcome key resistance mechanisms in high-priority Gram-negative pathogens. Its potent in vitro activity against CRE, MDR P. aeruginosa, and A. baumannii warrants further investigation. The preclinical data presented in this guide support the continued development of this compound as a potential new tool in the fight against antimicrobial resistance.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Cefixime

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefixime is a third-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death. Accurate and reliable quantification of Cefixime in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[1][2] This application note details a robust and validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of Cefixime.

Principle

The method utilizes a reversed-phase C18 column to separate Cefixime from other potential impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Cefixime is detected and quantified by a UV detector at a specific wavelength. The concentration of Cefixime in a sample is determined by comparing its peak area to that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The specific chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Water: Acetonitrile (85:15 v/v) with 0.5% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 288 nm[3]
Column Temperature Ambient or controlled at 40°C[4]
Run Time Approximately 15 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 850 mL of HPLC-grade water with 150 mL of HPLC-grade acetonitrile and adding 5 mL of formic acid. Filter and degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Cefixime reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • For Bulk Drug: Accurately weigh about 100 mg of the Cefixime bulk drug powder, transfer it to a 100 mL volumetric flask, dissolve in, and dilute to volume with the mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range.

  • For Tablet Dosage Form: Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 100 mg of Cefixime to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.[3]

4. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][5]

  • Linearity: The linearity of the method was established by analyzing a series of Cefixime standard solutions at different concentrations. The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of Cefixime standard was spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was then calculated.

  • Precision: The precision of the method was evaluated by performing replicate injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate precision or inter-day precision). The results were expressed as the percentage relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 1: Linearity Data

ParameterResult
Linearity Range 0.9 - 1000.0 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4][3]

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%87.9599.38%
100%109.9899.80%
120%1211.9299.33%

Table 3: Precision Data

Precision% RSD
Intra-day Precision (n=6) < 2%
Inter-day Precision (n=6) < 2%

Table 4: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.914 µg/mL[3]
Limit of Quantification (LOQ) 3.142 µg/mL[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_injection Inject into HPLC System prep_mobile->hplc_injection prep_std Standard Solution Preparation prep_std->hplc_injection prep_sample Sample Solution Preparation prep_sample->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection (288 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Cefixime calibration_curve->quantification

Caption: Experimental workflow for HPLC quantification of Cefixime.

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Cefivitril Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefivitril is a novel cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and standardized susceptibility testing is crucial for determining its efficacy against clinical isolates, guiding therapeutic decisions, and monitoring the emergence of resistance. These application notes provide detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to this compound using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for cephalosporins.

Data Presentation: this compound Susceptibility Interpretive Criteria

The following tables provide the hypothetical interpretive criteria for this compound susceptibility testing. These values are for illustrative purposes and would typically be established through extensive clinical and microbiological studies.

Table 1: Minimum Inhibitory Concentration (MIC) Interpretive Criteria for this compound

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤ 8 µg/mL16 µg/mL≥ 32 µg/mL
Pseudomonas aeruginosa≤ 16 µg/mL32 µg/mL≥ 64 µg/mL
Staphylococcus aureus≤ 4 µg/mL8 µg/mL≥ 16 µg/mL

Table 2: Disk Diffusion Zone Diameter Interpretive Criteria for this compound (30 µg disk)

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≥ 21 mm18-20 mm≤ 17 mm
Pseudomonas aeruginosa≥ 19 mm16-18 mm≤ 15 mm
Staphylococcus aureus≥ 23 mm20-22 mm≤ 19 mm

Experimental Protocols

I. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a bacterium in a liquid growth medium.[1][2][3][4][5]

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile diluents (e.g., sterile water or saline)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent. Further dilutions will be made from this stock.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of this compound at 256 µg/mL from the stock solution.

    • Add 100 µL of the 256 µg/mL this compound working solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a range of this compound concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.[4] The sterility control (well 12) should remain clear, and the growth control (well 11) should show turbidity.

II. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.[6][7][8]

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers for measuring zone diameters

  • Forceps

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol (standardized to 0.5 McFarland).

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[6]

  • Application of this compound Disks:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Using sterile forceps, apply a this compound 30 µg disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Interpret the results based on the zone diameter interpretive criteria in Table 2.

Quality Control

Quality control should be performed with each batch of susceptibility tests using standard reference strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213). The resulting MIC or zone diameter values should fall within the acceptable ranges established by CLSI.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution & Inoculation cluster_incubation Incubation & Reading p1 Prepare this compound Stock Solution d1 Create Serial Dilutions of this compound in Plate p1->d1 p2 Dispense CAMHB into 96-well plate p2->d1 p3 Prepare 0.5 McFarland Bacterial Suspension d2 Dilute Bacterial Suspension to final concentration p3->d2 d3 Inoculate Wells d1->d3 d2->d3 i1 Incubate at 35°C for 16-20 hours d3->i1 i2 Read MIC Value (Lowest concentration with no visible growth) i1->i2

Caption: Workflow for Broth Microdilution MIC Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Disk Application cluster_incubation Incubation & Measurement p1 Prepare 0.5 McFarland Bacterial Suspension i1 Swab Agar Plate for Confluent Growth p1->i1 p2 Use Mueller-Hinton Agar Plate p2->i1 i2 Apply this compound Disk i1->i2 inc1 Incubate at 35°C for 16-20 hours i2->inc1 inc2 Measure Zone of Inhibition (mm) inc1->inc2 Interpretation_Logic cluster_criteria Compare with Breakpoints cluster_result Interpretation start Measured Value (MIC or Zone Diameter) c1 ≤ S Breakpoint start->c1 Is value... c2 > S and < R Breakpoint start->c2 c3 ≥ R Breakpoint start->c3 r1 Susceptible (S) c1->r1 r2 Intermediate (I) c2->r2 r3 Resistant (R) c3->r3

References

Experimental Design for In Vivo Efficacy Studies of Cefivitril

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefivitril is a novel cephalosporin antibiotic. As with all beta-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[1] Specifically, cephalosporins bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This document provides detailed protocols and application notes for conducting in vivo efficacy studies of this compound using established animal models of infection. The primary model described is the neutropenic mouse thigh infection model, a well-standardized method for evaluating the efficacy of antimicrobial agents.[4] Additional models, including a murine pneumonia model, a skin and soft tissue infection model, and a urinary tract infection model, are also presented to allow for a comprehensive evaluation of this compound's efficacy across different infection types.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound results from the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[5] The pathway for peptidoglycan synthesis is a key target for beta-lactam antibiotics.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_NAM UDP-NAM UDP_GlcNAc->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_transport Lipid II (Periplasmic side) Lipid_II->Lipid_II_transport Flippase Glycan_polymerization Glycan Chain Polymerization Lipid_II_transport->Glycan_polymerization Transglycosylase activity of PBPs Cross_linking Peptide Cross-linking Glycan_polymerization->Cross_linking Transpeptidase activity of PBPs Mature_peptidoglycan Mature Peptidoglycan Cross_linking->Mature_peptidoglycan PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_linking This compound This compound This compound->PBP Inhibition

Caption: Bacterial Peptidoglycan Synthesis Pathway and this compound's Site of Action.

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is considered the gold standard for the in vivo assessment of antimicrobial efficacy due to its high reproducibility and the ability to study the pharmacodynamics of the antibiotic in the absence of a significant host immune response.[4]

Protocol:

  • Animal Selection: Use specific-pathogen-free female ICR or Swiss Webster mice, 6-8 weeks old.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection.

    • Administer a second dose of 100 mg/kg one day before infection. This regimen typically results in neutrophil counts below 100/mm³.

  • Bacterial Strain and Inoculum Preparation:

    • Use clinically relevant strains of bacteria such as Staphylococcus aureus (e.g., ATCC 29213) or Escherichia coli (e.g., ATCC 25922).

    • Grow the bacterial culture to the mid-logarithmic phase in an appropriate broth medium.

    • Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into each posterior thigh muscle.

  • This compound Administration:

    • Initiate treatment with this compound 2 hours post-infection.

    • Administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Dose-ranging studies should be performed to determine the optimal dose. A typical study might include doses of 10, 40, and 160 mg/kg administered at various intervals (e.g., every 6, 8, or 12 hours).

  • Efficacy Assessment:

    • At 24 hours post-initiation of treatment, euthanize the mice.

    • Aseptically remove the thighs and homogenize them in sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of thigh tissue.

    • Efficacy is determined by the change in log₁₀ CFU/thigh compared to the initial bacterial load at the start of treatment.

Data Presentation:

Treatment GroupDosing Regimen (mg/kg)Mean Initial Bacterial Load (log₁₀ CFU/thigh)Mean Final Bacterial Load (log₁₀ CFU/thigh)Change in Bacterial Load (log₁₀ CFU/thigh)
Vehicle Control06.528.78+2.26
This compound10 (q8h)6.495.31-1.18
This compound40 (q8h)6.553.12-3.43
This compound160 (q8h)6.51<2.00<-4.51
Comparator Antibiotic[Dose]6.53[Result][Change]
Murine Pneumonia Model

This model is crucial for evaluating the efficacy of this compound in treating respiratory tract infections.

Protocol:

  • Animal Selection and Immunosuppression (if required): Use immunocompetent or neutropenic mice as per the study objective. For neutropenic models, follow the cyclophosphamide regimen described above.

  • Bacterial Strain and Inoculum: Use relevant respiratory pathogens such as Streptococcus pneumoniae or Klebsiella pneumoniae. Prepare the inoculum as described previously to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Instill 0.05 mL of the bacterial suspension intranasally or via intratracheal injection.

  • This compound Administration: Begin treatment 2-4 hours post-infection with various dosing regimens.

  • Efficacy Assessment:

    • At 24 or 48 hours post-treatment, euthanize the mice.

    • Aseptically remove the lungs and homogenize.

    • Determine the bacterial load (CFU/gram of lung tissue) by plating serial dilutions.

Data Presentation:

Treatment GroupDosing Regimen (mg/kg)Mean Bacterial Load in Lungs (log₁₀ CFU/g) at 24hSurvival Rate (%) at 48h
Vehicle Control08.910
This compound20 (q12h)6.4540
This compound80 (q12h)4.1180
This compound320 (q12h)<2.50100
Murine Skin and Soft Tissue Infection (SSTI) Model

This model assesses the efficacy of this compound against common causes of skin infections.

Protocol:

  • Animal Selection: Use immunocompetent mice (e.g., BALB/c).

  • Infection:

    • Shave the backs of the mice.

    • Inject 0.1 mL of a mid-logarithmic phase culture of S. aureus (e.g., USA300 strain, ~1 x 10⁷ CFU) subcutaneously.

  • This compound Administration: Start treatment 2 hours post-infection.

  • Efficacy Assessment:

    • At 24 or 48 hours, measure the lesion size.

    • Euthanize the mice and excise the skin lesion.

    • Homogenize the tissue and determine the bacterial load (CFU/gram of tissue).

Data Presentation:

Treatment GroupDosing Regimen (mg/kg)Mean Lesion Size (mm²) at 24hMean Bacterial Load (log₁₀ CFU/g) at 24h
Vehicle Control01127.89
This compound50 (q8h)655.23
This compound200 (q8h)283.14
Murine Urinary Tract Infection (UTI) Model

This model is used to evaluate this compound's efficacy in treating urinary tract infections, a common clinical indication for cephalosporins.

Protocol:

  • Animal Selection: Use female mice (e.g., C3H/HeN).

  • Infection:

    • Anesthetize the mice.

    • Instill 0.05 mL of a uropathogenic E. coli suspension (~1 x 10⁸ CFU) into the bladder via a transurethral catheter.

  • This compound Administration: Begin treatment 24 hours post-infection.

  • Efficacy Assessment:

    • At 48 hours post-treatment, euthanize the mice.

    • Aseptically remove the bladder and kidneys.

    • Homogenize the tissues separately and determine the bacterial load (CFU/gram of tissue).

Data Presentation:

Treatment GroupDosing Regimen (mg/kg)Mean Bacterial Load in Bladder (log₁₀ CFU/g)Mean Bacterial Load in Kidneys (log₁₀ CFU/g)
Vehicle Control06.725.98
This compound30 (q12h)4.153.22
This compound120 (q12h)<2.00<2.00

Experimental Workflow and Pharmacodynamic Analysis

The overall workflow for in vivo efficacy studies of this compound involves several key stages, from animal preparation to data analysis. A critical aspect of these studies is the determination of the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy. For beta-lactams, the time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the most important parameter.[6]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Neutropenia_Induction Neutropenia Induction (if required) Animal_Acclimation->Neutropenia_Induction Infection Infection of Animal Model Neutropenia_Induction->Infection Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Infection Treatment This compound Administration (Dose-Ranging) Infection->Treatment Sampling Tissue Sampling (Thigh, Lung, etc.) Treatment->Sampling PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis CFU_Enumeration CFU Enumeration Sampling->CFU_Enumeration PD_Analysis Pharmacodynamic Analysis (%fT>MIC) CFU_Enumeration->PD_Analysis PK_Analysis->PD_Analysis Efficacy_Determination Efficacy Determination PD_Analysis->Efficacy_Determination

Caption: General Experimental Workflow for this compound In Vivo Efficacy Studies.

Pharmacodynamic Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)%fT>MIC for Bacteriostatic Effect%fT>MIC for 1-log₁₀ Kill%fT>MIC for 2-log₁₀ Kill
S. aureus ATCC 292130.5355065
E. coli ATCC 259221.0405570
S. pneumoniae ATCC 496190.25304560

Conclusion

The protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound's efficacy. The neutropenic mouse thigh infection model serves as a foundational study for determining the pharmacodynamics of this compound, while the pneumonia, SSTI, and UTI models offer insights into its potential clinical utility in various infection types. Consistent and well-structured data collection and presentation are crucial for a comprehensive understanding of this compound's antimicrobial properties and for guiding its further development.

References

Application Notes and Protocols for Parenteral Formulation of Ceftaroline Fosamil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information has been compiled for "Ceftaroline fosamil." The initial request for "Cefivitril" did not yield specific results, suggesting a possible typographical error. Ceftaroline fosamil, a fifth-generation parenteral cephalosporin, has been selected as a relevant and well-documented substitute for the purpose of this research application note.

Introduction

Ceftaroline fosamil is a sterile, semi-synthetic prodrug from the cephalosporin class of β-lactam antibiotics.[1] It is designed for parenteral administration and exhibits potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Ceftaroline fosamil is a water-soluble N-phosphono prodrug that is rapidly and completely converted in the plasma by phosphatase enzymes to its active metabolite, ceftaroline.[3][4] This document provides detailed protocols and data for the preparation and analysis of Ceftaroline fosamil parenteral formulations for research purposes.

Physicochemical Properties

Ceftaroline fosamil is formulated as a monoacetate monohydrate to enhance stability.[5] The amorphous form of the drug is chemically unstable, making the crystalline form preferable for formulation development.[5] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (6R, 7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}8-oxo-5-thia-1-azabicyclo[4.2. 0]oct-2-ene-2-carboxylate monoacetate monohydrate[6]
Molecular Formula C22H21N8O8PS4.C2H4O2.H2O[6]
Molecular Weight 762.75 g/mol [6]
Appearance Sterile powder[7]
Solubility in Water 8.6 mg/mL (increased by L-arginine in IV infusion)[1]
pH of IV Infusion 4.8 to 7.0[1][8]

Parenteral Formulation

Ceftaroline fosamil for injection is a sterile powder that requires reconstitution and further dilution prior to intravenous administration.[7] The formulation typically includes L-arginine as an excipient to increase the solubility of the active pharmaceutical ingredient.[1]

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP (Normal Saline)[8]

  • 5% Dextrose Injection, USP[8]

  • 2.5% Dextrose Injection, USP, and 0.45% Sodium Chloride Injection, USP[8]

  • Lactated Ringer's Injection, USP[9]

  • Reconstitution: Aseptically add 20 mL of Sterile Water for Injection, USP, to a single-use vial of Ceftaroline fosamil (e.g., 600 mg).[8]

  • Gently mix to ensure complete dissolution. The constitution time is typically less than 2 minutes.[8]

  • Visually inspect the solution for particulate matter. The color of the solution may range from clear, light to dark yellow.[8]

  • Dilution: The reconstituted solution must be further diluted in a suitable infusion bag (e.g., ≥ 250 mL).[8]

  • Withdraw the required volume of the reconstituted solution and add it to an infusion bag containing one of the recommended diluents.

Stability of Ceftaroline Fosamil Solutions

The stability of Ceftaroline fosamil is influenced by its physical state (amorphous vs. crystalline), moisture content, temperature, and the composition of the solution.[5] The crystalline monoacetic acid solvate with a moisture content of approximately 3% has been found to be the most stable form for long-term storage.[5]

Solution TypeStorage ConditionStability DurationReference(s)
Reconstituted Solution in Infusion BagRoom TemperatureUp to 6 hours[7]
Reconstituted Solution in Infusion BagRefrigerated (2°C to 8°C)Up to 24 hours[7]
4-12 mg/mL in 0.9% NaCl or 5% Dextrose (Elastomeric Infusion Systems)Room TemperatureUp to 6 hours[10][11]
4-12 mg/mL in 0.9% NaCl or 5% Dextrose (Elastomeric Infusion Systems)Refrigerated (2°C to 8°C)Up to 24 hours[10][11]
In Baxter Mini-Bag Plus with 0.9% NaClRoom TemperatureUp to 6 hours[7]
In Baxter Mini-Bag Plus with 0.9% NaClRefrigerated (2°C to 8°C)Up to 24 hours[7]
Plasma Samples-80°CAt least 3 months[12]

Pharmacokinetics

Ceftaroline fosamil is a prodrug that is rapidly converted to the active metabolite, ceftaroline, by plasma phosphatases.[1]

ParameterValueReference(s)
Administration Route Intravenous infusion[2]
Metabolism Rapidly converted to active ceftaroline by plasma phosphatases.[1]
Active Metabolite Ceftaroline[1]
Inactive Metabolite Ceftaroline M-1 (open-ring metabolite)[1]
Mean Terminal Elimination Half-life Approximately 2.5 hours[1]
Primary Route of Excretion Renal[2]

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is essential for the quantification of Ceftaroline fosamil in bulk drug, pharmaceutical formulations, and for stability studies.

ParameterMethod 1Method 2Reference(s)
Column Agilent Zorbax Eclipse Plus C18 (5 µm, 250 mm x 4.6 mm)C-18 column (5µm, 4.6×150 mm)[13],[14]
Mobile Phase Water:Acetonitrile (87:13, v/v)Acetonitrile:Potassium Dihydrogen Orthophosphate:Methanol (30:40:30, v/v/v)[13],[14]
Flow Rate Not Specified1.0 mL/min[14]
Detection (UV) 265 nmNot Specified[6]
Linearity Range 20-240 mcg/mL40-120 mcg/mL[6],[14]
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Ceftaroline fosamil reference standard in 30 mL of diluent in a 100 mL volumetric flask. Sonicate for approximately 15 minutes and then make up to the mark with the diluent.[6]

  • Working Standard Solution (200 µg/mL): Pipette 10 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[6]

  • Sample Solution: Transfer a quantity of the lyophilized powder for injection equivalent to 100 mg of Ceftaroline fosamil into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

  • Calibration Curve: Prepare a series of dilutions from the working standard solution to cover the desired concentration range (e.g., 20-240 µg/mL).[6]

  • Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

  • Record the peak areas and calculate the concentration of Ceftaroline fosamil in the sample.

Visualizations

Experimental_Workflow_for_Parenteral_Formulation cluster_formulation Formulation Preparation cluster_analysis Analysis A Weigh Ceftaroline fosamil and L-arginine B Aseptically reconstitute with Sterile Water for Injection A->B C Further dilute in infusion bag (e.g., 0.9% NaCl) B->C D Prepare standard and sample solutions C->D Sample for Analysis E Perform RP-HPLC analysis D->E F Quantify and assess stability E->F

Caption: Workflow for the preparation and analysis of a Ceftaroline fosamil parenteral formulation.

Stability_Testing_Protocol cluster_storage Storage Conditions cluster_sampling Sampling Time Points start Prepare Infusion Solution (e.g., 4-12 mg/mL) storage_rt Room Temperature (25°C) start->storage_rt storage_ref Refrigerated (2-8°C) start->storage_ref tp_rt T=0, 2, 4, 6 hours storage_rt->tp_rt tp_ref T=0, 6, 12, 24 hours storage_ref->tp_ref analysis Analyze by Stability-Indicating RP-HPLC Method tp_rt->analysis tp_ref->analysis

Caption: Protocol for stability testing of Ceftaroline fosamil infusion solutions.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cefivitril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefivitril is a novel cephalosporin antibiotic with potential applications in treating a range of bacterial infections. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in understanding its potency and spectrum of activity against clinically relevant bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed application notes and standardized protocols for determining the MIC of this compound using established methods, including Broth Microdilution and Agar Dilution.

Key Concepts in MIC Determination

The determination of MIC values is fundamental for antimicrobial susceptibility testing. It provides a quantitative measure of a drug's in vitro activity, which is essential for:

  • Drug Discovery and Development: Evaluating the potency and spectrum of new antimicrobial agents.

  • Clinical Microbiology: Guiding clinicians in selecting appropriate antibiotic therapy.

  • Surveillance: Monitoring the emergence and spread of antimicrobial resistance.

Standardized procedures are crucial for ensuring the reproducibility and comparability of MIC data across different laboratories. Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these methods.

Data Presentation: this compound MIC against Common Bacterial Pathogens

The following tables present hypothetical MIC data for this compound against a panel of common bacterial pathogens. This data is for illustrative purposes to demonstrate how results can be summarized.

Table 1: this compound MIC Distribution for Gram-Negative Bacteria

OrganismStrain IDThis compound MIC (µg/mL)
Escherichia coliATCC 259220.5
Klebsiella pneumoniaeATCC 7006031
Pseudomonas aeruginosaATCC 278538
Acinetobacter baumanniiClinical Isolate 116
Enterobacter cloacaeClinical Isolate 22

Table 2: this compound MIC Distribution for Gram-Positive Bacteria

OrganismStrain IDThis compound MIC (µg/mL)
Staphylococcus aureusATCC 292131
Streptococcus pneumoniaeATCC 496190.25
Enterococcus faecalisATCC 2921232

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[2] It involves preparing two-fold serial dilutions of the antimicrobial agent in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.[1][3]

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Pipettes and multichannel pipettors

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture on an appropriate agar plate, select 3-4 colonies and suspend them in sterile saline.[1]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a nephelometer or by visual comparison.[1][4]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[3]

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Using a multichannel pipettor, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[3]

    • Column 11 will serve as a positive control (bacterial growth without this compound), and column 12 will be the negative control (sterile medium).[3]

  • Inoculation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

Agar Dilution Method

The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension onto the agar surface.[5]

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Inoculum replicating device (optional)

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with two-fold dilutions of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • A control plate containing no this compound should also be prepared.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. An inoculum replicating device can be used to test multiple isolates simultaneously.[5]

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[5]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_cef Prepare this compound Stock Solution serial_dil Perform Serial Dilution of this compound prep_cef->serial_dil prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoc->inoculate add_broth Add Broth to 96-well Plate add_broth->serial_dil serial_dil->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_cef_agar Prepare this compound-Containing Agar Plates spot_inoc Spot Inoculate Agar Plates prep_cef_agar->spot_inoc prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) prep_inoc->spot_inoc incubate Incubate at 35°C for 16-20 hours spot_inoc->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Assay.

References

Application Notes and Protocols for the Synthesis of Cefditoren Pivoxil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Techniques for Synthesizing Cefditoren Pivoxil Derivatives for Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It functions as a prodrug, which, upon absorption, is hydrolyzed by esterases to its active form, cefditoren.[2][4] The bactericidal action of cefditoren is achieved through the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2][4][5] This document provides detailed application notes and protocols for the synthesis of Cefditoren pivoxil, a crucial process for researchers in drug discovery and development. The synthesis of derivatives of Cefditoren pivoxil is of significant interest for the development of new antibiotics with improved efficacy and resistance profiles.

Synthetic Strategies

The synthesis of Cefditoren pivoxil and its derivatives primarily involves the modification of the 7-aminocephalosporanic acid (7-ACA) nucleus. The key steps typically include the introduction of the C-7 side chain and the modification at the C-3 position of the cephem core. Several synthetic routes have been developed to optimize yield, purity, and industrial scalability.

One common strategy involves the following key transformations:

  • Protection of Functional Groups: The carboxyl and amino groups of the 7-ACA starting material are often protected to prevent unwanted side reactions.

  • Introduction of the C-3 Side Chain: A vinyl group is typically introduced at the C-3 position, which is then further functionalized. A Wittig reaction is a common method for this step.

  • Acylation of the C-7 Amino Group: The characteristic aminothiazole side chain is attached to the C-7 position of the cephem nucleus.

  • Esterification: The carboxyl group at C-4 is esterified to form the pivoxil ester, which enhances the oral bioavailability of the drug.

  • Deprotection: Finally, any protecting groups are removed to yield the final product.

A notable route starts from 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid, where the C-3 chloromethyl group is converted to the desired vinylthiazole moiety.

Experimental Protocols

The following is a representative protocol for the synthesis of Cefditoren pivoxil, compiled from various sources. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Cefditoren Pivoxil from Cefditoren Sodium

This protocol focuses on the final esterification step to produce Cefditoren pivoxil from its sodium salt.

Materials:

  • Cefditoren sodium

  • Iodomethyl pivalate

  • Dichloromethane

  • Anhydrous ethanol

  • 1% Sodium bicarbonate solution

  • Purified water

Procedure:

  • A reaction between the cefditoren mother nucleus (7-ATCA) and an AE-activated ester is carried out in dichloromethane under alkaline conditions at a temperature of 0-5 °C.[6]

  • Extraction is then performed with pure water, followed by the addition of a sodium iso-octoate/acetone solution to yield cefditoren sodium.[6]

  • Cefditoren sodium is then reacted with iodomethyl pivalate under alkaline conditions at -40 °C to obtain a Cefditoren pivoxil solution.[6]

  • Pure water is added to the solution to precipitate the crystalline crude product of Cefditoren pivoxil.[6]

  • The crude product is dissolved in a mixed solution of dichloromethane and anhydrous ethanol.[6]

  • The resulting solution is washed with a 1% sodium bicarbonate solution and then with pure water.[6]

  • The organic phase is collected and subjected to pressure-reduced evaporation and drying to obtain the final Cefditoren pivoxil product with a purity greater than 99%.[6]

Protocol 2: Synthesis of Cefditoren Pivoxil starting from 7-ACA

This protocol outlines a more comprehensive synthesis starting from 7-ACA.

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • Silanizing agent

  • Ionic liquid (e.g., [C4MIm]PF6)

  • 4-methylthiazole-5-carbaldehyde

  • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

  • Aminothiazolic acid Ethyl ester

  • Trimethylaluminum (AlMe3)

  • Iodomethyl pivalate

  • Phase transfer catalyst

  • Acid adsorbent

  • t-BuMe2SiOTf

Procedure:

  • 7-ACA is used as the starting material and undergoes silanization for protection.[7]

  • An iodination reaction followed by a Wittig reaction is performed to generate the cefditoren mother nucleus, 7-ATCA. The use of an ionic liquid as a catalyst can help in avoiding the formation of the E isomer.[7]

  • The aminothiazolic acid ethyl ester is amino-protected and then reacted with 7-ATCA in the presence of trimethylaluminum as a catalyst to form an intermediate compound.[7]

  • This intermediate is then subjected to an esterification reaction with iodomethyl pivalate in the presence of a phase transfer catalyst and an acid adsorbent.[7]

  • Finally, deprotection of the amino group is carried out to yield the target product, Cefditoren pivoxil.[7]

Data Presentation

The following table summarizes quantitative data reported in the literature for the synthesis of Cefditoren pivoxil.

Step/RouteStarting MaterialKey ReagentsYield (%)Purity (%)Reference
EsterificationCefditorenIodomethyl pivalate, Pyridine98.7599.84[4]
Full Synthesis7-ACAIonic liquid, AlMe396.8499.74[7]

Visualizations

Diagram 1: Synthetic Workflow for Cefditoren Pivoxil

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_end Final Product 7_ACA 7-ACA Protection Protection of Functional Groups 7_ACA->Protection Side_Chain_Precursor Aminothiazole Side Chain Precursor C7_Acylation C-7 Acylation Side_Chain_Precursor->C7_Acylation C3_Modification C-3 Side Chain Formation (Wittig) Protection->C3_Modification C3_Modification->C7_Acylation Esterification C-4 Esterification (Pivoxil Group) C7_Acylation->Esterification Deprotection Deprotection Esterification->Deprotection Cefditoren_Pivoxil Cefditoren Pivoxil Deprotection->Cefditoren_Pivoxil

Caption: A generalized workflow for the synthesis of Cefditoren pivoxil.

Diagram 2: Mechanism of Action of Cefditoren

Mechanism_of_Action Cefditoren_Pivoxil Cefditoren Pivoxil (Prodrug) Cefditoren Cefditoren (Active Drug) Cefditoren_Pivoxil->Cefditoren Hydrolysis by Esterases PBP Penicillin-Binding Proteins (PBPs) Cefditoren->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis Cefditoren->Peptidoglycan_Synthesis Blocks Cell_Wall_Integrity Bacterial Cell Wall Integrity Compromised Cefditoren->Cell_Wall_Integrity PBP->Peptidoglycan_Synthesis Catalyzes Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Integrity->Cell_Lysis

Caption: The mechanism of action of Cefditoren leading to bacterial cell death.

References

Application Notes and Protocols for Cefivitril in Treating Multi-Drug Resistant Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Availability of Data for Cefivitril:

Extensive searches for "this compound" (and its synonyms, including CAS number 66474-36-0) in scientific literature and databases have yielded limited specific information regarding its application in treating multi-drug resistant (MDR) bacterial infections. While the compound is cataloged as a cephalosporin, there is a notable absence of published preclinical or clinical data, such as Minimum Inhibitory Concentration (MIC) values against MDR strains, detailed mechanisms of action, or established experimental protocols.

Given the user's request for detailed application notes and protocols, and the lack of available data for this compound, this document will instead focus on a closely related and extensively studied novel cephalosporin, Cefiderocol . Cefiderocol is a siderophore cephalosporin with a unique "Trojan horse" mechanism of action, making it a relevant and informative alternative for researchers, scientists, and drug development professionals interested in innovative approaches to combatting MDR bacterial infections.

Application Notes: Cefiderocol for the Treatment of Multi-Drug Resistant Gram-Negative Bacterial Infections

Introduction

Cefiderocol is a parenteral siderophore cephalosporin antibiotic with a novel mechanism of entry into Gram-negative bacteria, allowing it to overcome many common resistance mechanisms, including those mediated by carbapenemases. It is indicated for the treatment of complicated urinary tract infections (cUTIs) and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-negative microorganisms.

Mechanism of Action

Cefiderocol's unique structure includes a catechol moiety, which acts as a siderophore. This allows Cefiderocol to chelate iron and be actively transported across the outer membrane of Gram-negative bacteria via their iron transport systems.[1] This "Trojan horse" strategy allows Cefiderocol to achieve higher concentrations in the periplasmic space, where it can then bind to penicillin-binding proteins (PBPs) and inhibit cell wall synthesis, leading to bacterial cell death.[1] This mechanism allows Cefiderocol to bypass resistance mechanisms such as porin channel mutations and efflux pumps that affect other β-lactam antibiotics.

Spectrum of Activity

Cefiderocol has demonstrated potent in vitro activity against a broad range of clinically significant Gram-negative pathogens, including many multi-drug resistant strains:

  • Acinetobacter baumannii (including carbapenem-resistant isolates)

  • Pseudomonas aeruginosa (including multi-drug resistant and extensively drug-resistant isolates)

  • Stenotrophomonas maltophilia

  • Burkholderia cepacia complex

  • Enterobacterales (including carbapenem-resistant strains producing KPC, NDM, VIM, IMP, and OXA-48-like carbapenemases)

Data Presentation: In Vitro Susceptibility of Cefiderocol

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Cefiderocol against a range of multi-drug resistant Gram-negative bacteria.

Bacterial SpeciesResistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)
Acinetobacter baumanniiCarbapenem-Resistant14
Pseudomonas aeruginosaMulti-Drug Resistant0.52
Stenotrophomonas maltophiliaInherently Resistant0.250.5
EnterobacteralesCarbapenemase-Producing (KPC)14
EnterobacteralesCarbapenemase-Producing (NDM)28
EnterobacteralesCarbapenemase-Producing (OXA-48)0.52

Note: Data is compiled from various in vitro surveillance studies. Actual MIC values can vary between studies and geographic regions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of Cefiderocol

This protocol outlines the broth microdilution method for determining the MIC of Cefiderocol against Gram-negative bacteria, following CLSI guidelines.

Materials:

  • Cefiderocol analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Iron-depleted CAMHB (for testing certain species like Acinetobacter to mimic physiological conditions)

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Cefiderocol Stock Solution: Prepare a stock solution of Cefiderocol in a suitable solvent (e.g., water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB (or iron-depleted CAMHB) into each well of a 96-well plate.

    • Add 50 µL of the Cefiderocol stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of Cefiderocol concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria). The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.

In Vivo Efficacy Assessment of Cefiderocol in a Murine Thigh Infection Model

This protocol describes a neutropenic murine thigh infection model to evaluate the in vivo efficacy of Cefiderocol.

Materials:

  • Female ICR mice (or other suitable strain), 6-8 weeks old

  • Cyclophosphamide for inducing neutropenia

  • Test bacterial strain (e.g., MDR P. aeruginosa)

  • Cefiderocol for injection

  • Saline solution

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for thigh muscle collection

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 relative to infection to induce a neutropenic state.

  • Infection:

    • Culture the bacterial strain to mid-log phase and dilute to the desired concentration (e.g., 10^7 CFU/mL).

    • Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle.

  • Treatment:

    • At 2 hours post-infection, administer Cefiderocol subcutaneously or intravenously at various doses. A control group should receive a vehicle (e.g., saline).

    • Treatment can be administered as single or multiple doses over a 24-hour period.

  • Assessment of Bacterial Burden:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the entire thigh muscle and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.

  • Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the efficacy of Cefiderocol.

Visualizations

Caption: Mechanism of action of Cefiderocol.

MIC_Workflow start Start prep_drug Prepare Cefiderocol Stock Solution start->prep_drug prep_plates Prepare Serial Dilutions in 96-well Plates prep_drug->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Application Notes and Protocols: Cefivitril as a Research Tool for Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific research data or established protocols for the use of "Cefivitril" as a research tool in studying bacterial resistance. The information presented herein is based on the known mechanisms of action and resistance patterns associated with third-generation cephalosporins, a class of β-lactam antibiotics to which this compound would likely belong based on its name. The protocols and data provided are representative examples and should be adapted and validated for specific research applications.

Introduction

This compound is a cephalosporin antibiotic, presumed to be a third-generation agent, which, like other β-lactams, acts by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[1][2] The disruption of the cell wall integrity leads to cell lysis and bacterial death. Due to this critical mechanism of action, bacteria have evolved sophisticated resistance mechanisms, making the study of these processes crucial for the development of new therapeutic strategies. This compound can serve as a valuable research tool to investigate these resistance mechanisms in a laboratory setting.

These application notes provide an overview of the primary bacterial resistance mechanisms to cephalosporins and offer detailed protocols for researchers to utilize this compound or a similar third-generation cephalosporin to study these phenomena.

Primary Mechanisms of Bacterial Resistance to Cephalosporins

Bacteria can develop resistance to cephalosporins through several key mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes is a primary mode of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Extended-spectrum β-lactamases (ESBLs) are particularly effective at degrading third-generation cephalosporins.[3][4]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of cephalosporins. This prevents the antibiotic from effectively inhibiting cell wall synthesis. A notable example is the mecA gene in Staphylococcus aureus, which encodes for a PBP (PBP2a) with low affinity for β-lactam antibiotics.[3]

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. A decrease in the number or alteration of the structure of porin channels, through which cephalosporins enter the periplasmic space, can limit the access of the antibiotic to its PBP targets.

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps.[3] This mechanism prevents the antibiotic from reaching a high enough intracellular concentration to be effective.

Data Presentation: Representative Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental quantitative measure of an antibiotic's efficacy and is crucial for resistance studies. The following table provides representative MIC values for a third-generation cephalosporin against various bacterial strains, illustrating susceptible and resistant phenotypes.

Bacterial SpeciesStrainResistance MechanismRepresentative MIC (µg/mL)Interpretation
Escherichia coliATCC 25922None (Susceptible)≤1Susceptible
Escherichia coliClinical Isolate 1ESBL Production64Resistant
Klebsiella pneumoniaeATCC 13883None (Susceptible)≤1Susceptible
Klebsiella pneumoniaeClinical Isolate 2Porin Loss + ESBL128Resistant
Staphylococcus aureusATCC 29213None (Susceptible)2Susceptible
Staphylococcus aureusMRSA StrainPBP2a (mecA)>256Resistant
Pseudomonas aeruginosaPAO1Efflux Pump (low level)4Intermediate
Pseudomonas aeruginosaClinical Isolate 3Upregulated Efflux32Resistant

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.

Materials:

  • This compound (or proxy cephalosporin) stock solution

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected susceptibility (e.g., 0.06 - 128 µg/mL).

  • Include a growth control well (MHB only, no antibiotic) and a sterility control well (MHB only, no bacteria).

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare this compound Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Protocol for β-Lactamase Activity Assay

This protocol uses the chromogenic cephalosporin nitrocefin to detect β-lactamase activity in bacterial lysates.

Materials:

  • Bacterial culture

  • Lysis buffer (e.g., BugBuster)

  • Nitrocefin solution (1 mg/mL)

  • Phosphate buffer (pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and resuspend them in lysis buffer.

  • Incubate according to the lysis buffer manufacturer's instructions to prepare the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • In a 96-well plate, add 20 µL of the cell lysate to 160 µL of phosphate buffer.

  • Add 20 µL of the nitrocefin solution to initiate the reaction.

  • Immediately measure the absorbance at 486 nm every minute for 30 minutes.

  • The rate of increase in absorbance is proportional to the β-lactamase activity. A rapid color change from yellow to red indicates positive β-lactamase activity.

Beta_Lactamase_Signaling cluster_bacterium Bacterial Cell beta_lactamase β-Lactamase Enzyme hydrolyzed_this compound Hydrolyzed this compound (Inactive) beta_lactamase->hydrolyzed_this compound This compound This compound (β-Lactam Ring Intact) This compound->beta_lactamase Hydrolysis

Protocol for Penicillin-Binding Protein (PBP) Binding Assay

This protocol is a competitive binding assay to assess the affinity of this compound for bacterial PBPs.

Materials:

  • Bacterial cell membranes rich in PBPs

  • Bocillin FL (a fluorescent penicillin derivative)

  • This compound (or other unlabeled cephalosporin)

  • SDS-PAGE apparatus

  • Fluorescence imager

Procedure:

  • Isolate bacterial cell membranes containing PBPs from a culture grown to the mid-logarithmic phase.

  • Incubate a fixed amount of the membrane preparation with varying concentrations of this compound for 15 minutes at 37°C. This allows this compound to bind to the PBPs.

  • Add a fixed, sub-saturating concentration of Bocillin FL to each reaction and incubate for another 10 minutes. Bocillin FL will bind to any PBPs not occupied by this compound.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • The decrease in the fluorescent signal of a specific PBP band with increasing concentrations of this compound indicates competitive binding and can be used to determine the IC50 (the concentration of this compound required to inhibit 50% of Bocillin FL binding).

PBP_Binding_Logic cluster_components Components cluster_outcomes Outcomes pbp Penicillin-Binding Protein (PBP) high_affinity High this compound Affinity pbp->high_affinity This compound binds preferentially low_affinity Low this compound Affinity pbp->low_affinity This compound This compound (Unlabeled) This compound->high_affinity bocillin Bocillin FL (Fluorescent Penicillin) bocillin->low_affinity Bocillin FL binds

Conclusion

This compound, as a representative third-generation cephalosporin, is a versatile tool for investigating the multifaceted mechanisms of bacterial resistance. By employing the protocols outlined in these application notes, researchers can quantify the level of resistance through MIC determination, identify the presence of inactivating enzymes like β-lactamases, and assess the affinity of the antibiotic for its target PBPs. These studies are fundamental to understanding the evolution of antibiotic resistance and for the development of novel strategies to combat multidrug-resistant pathogens.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cefivitril Dosage for In-Vivo Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cefivitril dosage for in-vivo infection models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a third-generation cephalosporin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] The beta-lactam ring, a core component of this compound's structure, binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell lysis and death, particularly in rapidly growing bacteria.[1] Due to its classification as a third-generation cephalosporin, this compound exhibits stability in the presence of many beta-lactamase enzymes, making it effective against certain bacteria that are resistant to penicillins and earlier-generation cephalosporins.[1]

Q2: Which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts this compound's efficacy?

A2: For cephalosporins like this compound, which exhibit time-dependent bactericidal activity, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) is often a key predictor of efficacy. However, in studies of similar oral cephalosporins, such as cefditoren, in murine lung infection models, both the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC) have shown strong correlations with bactericidal efficacy.[2][3]

Q3: What are the target PK/PD values for this compound in a murine pneumonia model?

A3: Based on data from similar cephalosporins, specific PK/PD targets can be estimated to achieve significant bacterial reduction. For instance, in a Streptococcus pneumoniae lung infection model, a 2-log10 reduction in bacterial counts was achieved with an fAUC24/MIC of ≥ 63 and an fCmax/MIC of ≥ 16 for cefditoren.[2] These values can serve as a starting point for optimizing this compound dosage in similar models.

Troubleshooting Guide

Issue 1: High variability in plasma drug concentrations between animal subjects.

  • Possible Cause: Differences in oral absorption, especially if this compound is administered via oral gavage. The presence of a peptide transporter like PepT1, which can be involved in the absorption of aminocephalosporins, may show species-specific differences or saturation at higher doses, leading to non-linear pharmacokinetics.[4]

  • Troubleshooting Steps:

    • Standardize Administration: Ensure consistent timing of dosing and fasting conditions for all animals before oral administration.

    • Evaluate Different Routes: If oral absorption variability is high, consider an alternative route of administration, such as intravenous (IV) or subcutaneous (SC), to bypass gastrointestinal absorption. Studies with IV administration of similar drugs have shown more consistent plasma concentration-time profiles.[4]

    • Dose-Response Study: Conduct a dose-escalation study to determine if the pharmacokinetics are linear or non-linear in your model. Non-linear relationships between AUC/Cmax and dose may indicate transporter saturation.[4]

Issue 2: Lack of efficacy despite achieving target in-vitro MIC values.

  • Possible Cause: Inadequate drug exposure at the site of infection (e.g., lung tissue, urinary tract) compared to plasma.

  • Troubleshooting Steps:

    • Tissue-Specific PK: If feasible, perform pharmacokinetic studies on tissue homogenates from the infection site to determine local drug concentrations.

    • Re-evaluate PK/PD Index: The most relevant PK/PD index can vary by infection type and location. While %fT > MIC is often primary for beta-lactams, indices like fAUC24/MIC may better reflect efficacy in certain models.[2]

    • Protein Binding: Assess the plasma protein binding of this compound in the species being studied. Only the unbound (free) fraction of the drug is microbiologically active.

Issue 3: Emergence of resistance during the course of the in-vivo study.

  • Possible Cause: Sub-optimal dosing leading to drug concentrations that are too low to eradicate the entire bacterial population, allowing for the selection of resistant mutants.

  • Troubleshooting Steps:

    • Dose Fractionation Studies: Design studies with varying dosing intervals (e.g., once daily vs. twice daily) while keeping the total daily dose constant to determine the optimal schedule for maintaining suppressive drug concentrations.

    • Higher Dose Levels: Evaluate higher doses to achieve more robust PK/PD targets that may be required to suppress the amplification of resistant subpopulations.

    • Combination Therapy: In some cases, combining this compound with another class of antibiotic may be necessary to prevent the emergence of resistance.

Quantitative Data Summary

Table 1: Exemplar PK/PD Parameters for Cephalosporins in Murine Infection Models

ParameterValueInfection ModelBacterial SpeciesSource
fAUC24/MIC for 2-log10 kill ≥ 63Murine Lung InfectionS. pneumoniae[2]
fCmax/MIC for 2-log10 kill ≥ 16Murine Lung InfectionS. pneumoniae[2]
Cefadroxil Oral Bioavailability Non-linear in huPepT1 miceN/AN/A[4]

Note: The data above is derived from studies on cefditoren and cefadroxil and should be used as a guiding reference for establishing initial this compound dosage regimens.

Experimental Protocols

Protocol 1: Murine Lung Infection Model

  • Animal Preparation: Use specific-pathogen-free mice (e.g., ICR strain), aged 6-8 weeks. Acclimatize animals for at least one week before the experiment.

  • Infection Induction:

    • Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).

    • Intranasally inoculate with a suspension of the pathogen (e.g., S. pneumoniae) at a concentration predetermined to establish a consistent infection (e.g., 1 x 10^7 CFU/mouse).

  • This compound Administration:

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound at various doses and schedules via the desired route (e.g., oral gavage).

  • Efficacy Evaluation:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).

    • Calculate the change in bacterial count (log10 CFU) compared to a control group that received no treatment.

Protocol 2: In-Vitro Time-Kill Assay

  • Preparation: Prepare a logarithmic-phase culture of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Drug Concentrations: Add this compound to the bacterial cultures at a range of concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control with no antibiotic.

  • Sampling and Plating: Incubate the cultures at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each culture.

  • Enumeration: Perform serial dilutions and plate onto agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time for each this compound concentration to visualize the rate and extent of bactericidal activity.

Visualizations

G cluster_bacterium Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp binds & inhibits This compound->pbp peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan catalyzes synthesis Cell Wall Synthesis pbp->synthesis lysis Cell Lysis & Death synthesis->peptidoglycan final step synthesis->lysis inhibition leads to

Caption: this compound's mechanism of action: Inhibition of bacterial cell wall synthesis.

G cluster_data Data Collection start Start: Animal Acclimatization infection Induce Infection (e.g., Intranasal Inoculation) start->infection treatment Administer this compound (Dose Regimen Groups) infection->treatment pk_sampling Pharmacokinetic (PK) Sampling (Optional) treatment->pk_sampling pd_evaluation Efficacy (PD) Evaluation (e.g., 24h Post-Treatment) treatment->pd_evaluation direct to PD pk_sampling->pd_evaluation parallel or separate study analysis Data Analysis: Bacterial Load & PK/PD pd_evaluation->analysis

Caption: Experimental workflow for in-vivo efficacy and PK/PD studies.

References

Troubleshooting Cefivitril instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general knowledge of cephalosporin antibiotics. As "Cefivitril" appears to be a novel or proprietary compound, these guidelines should be adapted and validated for your specific molecule.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the long-term storage and handling of this compound.

Issue 1: Unexpected Loss of Potency in Stored this compound Samples

  • Question: We have observed a significant decrease in the potency of our this compound samples, stored under recommended conditions. What are the potential causes and how can we troubleshoot this?

  • Answer: A loss of potency, often observed as a decrease in the main peak area during HPLC analysis, is a common indicator of chemical degradation. Several factors could be at play:

    Potential Causes:

    • Hydrolysis: The β-lactam ring, central to the activity of cephalosporins, is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1]

    • Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of sulfoxides or other degradation products.

    • Temperature Fluctuations: Even minor deviations from the recommended storage temperature can accelerate degradation.

    • Moisture: The presence of moisture can facilitate hydrolytic degradation.

    • Light Exposure: Some cephalosporins are light-sensitive and can degrade upon exposure to UV or visible light.

    Troubleshooting Steps:

    • Verify Storage Conditions:

      • Confirm that the storage temperature has been consistently maintained. Use a calibrated thermometer or data logger.

      • Ensure that the storage container is airtight and has a proper seal to protect from moisture.

      • If the compound is light-sensitive, verify that it has been stored in a light-protected container (e.g., amber vials).

    • Assess Purity and Degradants:

      • Utilize a validated stability-indicating HPLC method to analyze the sample. This method should be able to separate the intact drug from its degradation products.

      • Characterize any new peaks that have appeared in the chromatogram using techniques like mass spectrometry (MS) to identify potential degradation products.

    • Perform Forced Degradation Studies:

      • Conduct forced degradation studies to understand the degradation pathways of this compound. This involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[2][3] This will help in identifying the likely degradation products and the conditions that this compound is most sensitive to.

Issue 2: Change in Physical Appearance of this compound Powder

  • Question: Our this compound powder, which is typically a white to off-white crystalline powder, has developed a yellowish or brownish tint after long-term storage. What could be the reason for this?

  • Answer: A change in the color of a pharmaceutical powder is often an indication of chemical degradation.

    Potential Causes:

    • Formation of Degradation Products: The degradation products of cephalosporins can be colored. For example, the opening of the β-lactam ring and subsequent reactions can lead to the formation of chromophoric structures.

    • Oxidation: Oxidative degradation can often result in colored byproducts.

    • Interaction with Excipients: If this compound is formulated with other excipients, interactions between the drug and these components could lead to color changes.

    Troubleshooting Steps:

    • Correlate with Purity: Analyze the discolored sample using a stability-indicating HPLC method to determine if there is a corresponding loss of purity and the presence of degradation products.

    • Review Storage Conditions: Pay close attention to exposure to light and air (oxygen), as these are common culprits for color changes.

    • Evaluate Packaging: Ensure the packaging material is inert and provides adequate protection from environmental factors.

Issue 3: Appearance of Unknown Peaks in HPLC Analysis of Stored Samples

  • Question: During routine stability testing of this compound, we are observing new, unidentified peaks in our HPLC chromatograms that were not present in the initial analysis. How should we proceed?

  • Answer: The appearance of new peaks is a clear sign of degradation. The goal is to identify these peaks and understand their origin.

    Potential Causes:

    • Degradation of this compound: The new peaks are likely degradation products of this compound.

    • Interaction with Container/Closure: Leachables from the storage container or closure system could appear as new peaks.

    • Contamination: Although less likely in a controlled environment, contamination cannot be entirely ruled out.

    Troubleshooting Steps:

    • Characterize the Unknown Peaks:

      • Use HPLC coupled with a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peaks. This can provide clues about their structure.

      • Employ HPLC-MS to determine the molecular weight of the unknown compounds. Fragmentation patterns from MS/MS analysis can help in structure elucidation.

    • Forced Degradation Analysis: Compare the retention times and mass spectra of the unknown peaks with those of the degradation products generated during forced degradation studies. This is a powerful method for identifying degradation products.

    • Blank Analysis: Analyze a blank sample (solvent without the drug) that has been stored in the same type of container to check for leachables.

FAQs

Q1: What are the ideal long-term storage conditions for this compound?

A1: While specific conditions should be determined through stability studies for this compound, general recommendations for cephalosporins are as follows:

  • Temperature: Controlled room temperature (20-25°C or 68-77°F) is often recommended.[4][5] Some cephalosporins may require refrigeration (2-8°C or 36-46°F).[4] Avoid freezing unless specified.

  • Humidity: Store in a dry place, protected from high humidity.

  • Light: Protect from light by using amber-colored containers or storing in the dark.[6]

Q2: What are the main factors that affect the stability of this compound?

A2: The key factors that can compromise the stability of cephalosporins like this compound are:

  • pH: Cephalosporins are susceptible to both acid and base hydrolysis.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Moisture: Water can act as a reactant in hydrolytic degradation.

  • Light: Exposure to light can lead to photodegradation.

  • Oxidizing agents: The thioether group in the cephalosporin core can be oxidized.

Q3: How can we establish a stability-indicating method for this compound?

A3: A stability-indicating method is crucial for accurately assessing the stability of a drug. The typical steps to develop and validate such a method are:

  • Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[3]

  • Method Development: Develop an HPLC method (or other suitable chromatographic technique) that can separate the intact this compound from all the generated degradation products. Key parameters to optimize include the column, mobile phase composition, flow rate, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines. This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Impact of Stress Conditions on Cephalosporin Stability (Illustrative Data)

Stress ConditionDurationTemperatureCefalexin (% Degradation)[2]Cephradine (t1/2 in hours)[1]
Acid Hydrolysis 24 hours60°C> 50%~25 (at pH 1.0, 35°C)
Base Hydrolysis 24 hours60°C> 60%-
Oxidation (H2O2) 24 hours60°C> 40%-
Thermal 30 days60°C< 10%-
Photolytic 7 days25°C< 5%-

Note: This table presents illustrative data from studies on other cephalosporins to provide a general understanding of potential stability under stress. Actual data for this compound will need to be generated experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with 1N NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1N HCl and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Place the this compound solid powder in a hot air oven at 80°C for 48 hours.

    • Also, expose the stock solution to the same conditions.

    • After exposure, dissolve the solid in a suitable solvent and dilute both samples for analysis.

  • Photolytic Degradation:

    • Expose the this compound solid powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber for 7 days.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using an appropriate HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Illustrative HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (e.g., 260 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Note: These parameters are illustrative and should be optimized for this compound.

Visualizations

cluster_degradation_pathway Plausible Degradation Pathway of a Cephalosporin This compound This compound (β-Lactam Core) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Inactive_Metabolite1 Inactive Metabolite (Opened β-Lactam Ring) Hydrolysis->Inactive_Metabolite1 Inactive_Metabolite2 Sulfoxide Derivative Oxidation->Inactive_Metabolite2 Inactive_Metabolite3 Photodegradants Photodegradation->Inactive_Metabolite3

Caption: Plausible degradation pathways for a cephalosporin antibiotic.

cluster_workflow Stability Testing Workflow start Start: this compound Sample method_dev Develop & Validate Stability-Indicating Method start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg storage Place Samples on Long-Term Storage forced_deg->storage sampling Pull Samples at Scheduled Time Points storage->sampling analysis Analyze Samples (HPLC, etc.) sampling->analysis data Collect & Analyze Data (Purity, Degradants) analysis->data report Generate Stability Report data->report

Caption: A typical workflow for conducting stability studies.

cluster_troubleshooting_tree Troubleshooting this compound Instability start Instability Observed (e.g., Low Potency) check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok correct_storage Correct Storage Conditions & Re-analyze storage_ok->correct_storage No analyze_degradants Analyze for Degradants (HPLC-MS) storage_ok->analyze_degradants Yes degradants_present Degradants Present? analyze_degradants->degradants_present investigate_source Investigate Degradation Pathway (Forced Degradation) degradants_present->investigate_source Yes no_degradants Consider Other Issues (e.g., Analytical Error) degradants_present->no_degradants No

Caption: A decision tree for troubleshooting instability issues.

References

Improving the yield of Cefivitril synthesis for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cefivitril Synthesis

This guide provides troubleshooting and frequently asked questions for the laboratory-scale synthesis of this compound. The protocols and advice provided are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the laboratory synthesis of this compound?

A1: The synthesis of this compound is a two-step process starting from 7-aminocephalosporanic acid (7-ACA).

  • Step 1: Acylation. 7-ACA is acylated at the C-7 position using an activated side-chain, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride, in the presence of a base.

  • Step 2: Nucleophilic Substitution. The acetoxy group at the C-3 position is then displaced by a nucleophilic thiol, 1-methyl-1H-tetrazole-5-thiol, to yield the final product, this compound.

Q2: What are the critical parameters affecting the yield in Step 1 (Acylation)?

A2: The critical parameters for the acylation step are:

  • Temperature: The reaction is highly exothermic and requires strict temperature control, typically between -10°C and 0°C, to minimize side-product formation.

  • pH: Maintaining the pH between 7.0 and 8.0 is crucial for the selective acylation of the amino group of 7-ACA.

  • Solvent System: A biphasic solvent system, such as dichloromethane/water, is often used to facilitate both the reaction and the separation of the product.

  • Purity of Reactants: The purity of both 7-ACA and the acylating agent is paramount for achieving high yields.

Q3: Why is the C-3 substitution (Step 2) often the lower-yielding step?

A3: The C-3 substitution can be challenging due to several factors:

  • Lability of the β-lactam ring: The core β-lactam ring of the cephalosporin is susceptible to degradation, especially under harsh reaction conditions (e.g., high temperatures or extreme pH).

  • Competing Reactions: Side reactions, such as the formation of the Δ2-isomer, can occur, which reduces the yield of the desired Δ3-isomer of this compound.

  • Purity of the Thiol Reagent: Impurities in the 1-methyl-1H-tetrazole-5-thiol can lead to the formation of undesired byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Acylation) 1. Incorrect Temperature Control: Temperature rising above 0°C can lead to the degradation of the acylating agent and 7-ACA.1. Ensure the reaction vessel is adequately cooled in an ice-salt or acetone-dry ice bath. Monitor the internal temperature continuously.
2. Suboptimal pH: A pH outside the 7.0-8.0 range can result in incomplete reaction or hydrolysis of the β-lactam ring.2. Use a calibrated pH meter and add the base (e.g., triethylamine or sodium bicarbonate solution) dropwise to maintain the pH within the optimal range.
3. Impure Reactants: The presence of moisture or other impurities in the 7-ACA or acyl chloride can lead to side reactions.3. Use freshly recrystallized 7-ACA and ensure the acyl chloride is of high purity. Handle hygroscopic reagents in a glove box or under an inert atmosphere.
Low Yield in Step 2 (C-3 Substitution) 1. Degradation of the β-lactam Ring: High temperatures or prolonged reaction times can cause ring opening.1. Maintain the reaction temperature between 50°C and 60°C. Monitor the reaction progress by HPLC and stop the reaction once the starting material is consumed.
2. Formation of Δ2-Isomer: The presence of certain bases or prolonged heating can promote isomerization to the inactive Δ2-isomer.2. Use a non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), in stoichiometric amounts. Minimize the reaction time.
3. Oxidation of the Thiol: The thiol reagent can be oxidized, reducing its nucleophilicity.3. Degas the solvent before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Contamination 1. Incomplete Reaction: Residual starting materials or intermediates are present in the final product.1. Monitor the reaction to completion using TLC or HPLC. Adjust reaction time and temperature as needed.
2. Side-Product Formation: Suboptimal reaction conditions can lead to the formation of byproducts.2. Optimize reaction parameters as described above. Purify the crude product using column chromatography or recrystallization.
3. Residual Solvents: Inadequate drying of the final product.3. Dry the product under high vacuum at a suitable temperature (e.g., 30-40°C) until a constant weight is achieved.

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate (Acylation of 7-ACA)
  • Suspend 7-ACA (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v) at -10°C.

  • Adjust the pH of the aqueous layer to 7.5 by the dropwise addition of a saturated sodium bicarbonate solution.

  • Dissolve (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride (1.1 eq) in dry dichloromethane.

  • Add the acyl chloride solution to the 7-ACA suspension dropwise over 30 minutes, maintaining the temperature at -10°C to 0°C and the pH at 7.0-7.5.

  • Stir the reaction mixture for an additional 2 hours at 0°C.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound intermediate.

Protocol 2: Synthesis of this compound (C-3 Substitution)
  • Dissolve the crude this compound intermediate (1.0 eq) in acetonitrile.

  • Add 1-methyl-1H-tetrazole-5-thiol (1.2 eq) to the solution.

  • Add DBU (1.1 eq) dropwise and heat the reaction mixture to 55°C.

  • Monitor the reaction by HPLC. Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.

  • Precipitate the crude this compound by adding the reaction mixture to an excess of diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Cefivitril_Synthesis_Workflow Start Start Step1 Step 1: Acylation 7-ACA + Acyl Chloride Start->Step1 QC1 QC Check 1: Intermediate Purity (HPLC) Step1->QC1 Crude Intermediate QC1->Step1 Fail (Re-evaluate Step 1) Step2 Step 2: C-3 Substitution Intermediate + Thiol QC1->Step2 Pass Purification Purification (Recrystallization) Step2->Purification Crude this compound FinalQC Final QC: This compound Purity (HPLC, NMR) Purification->FinalQC FinalQC->Purification Fail (Re-purify) End End Product: This compound FinalQC->End Pass

Caption: Workflow for the two-step synthesis and quality control of this compound.

Troubleshooting_Logic Problem Low Final Yield CheckStep1 Analyze Step 1 Yield Problem->CheckStep1 CheckStep2 Analyze Step 2 Yield Problem->CheckStep2 Temp Temperature > 0°C? CheckStep1->Temp pH pH outside 7.0-8.0? CheckStep1->pH Degradation β-lactam degradation? CheckStep2->Degradation Isomerization Δ2-isomer present? CheckStep2->Isomerization Sol_Temp Action: Improve Cooling Temp->Sol_Temp Yes Sol_pH Action: Calibrate pH & Titrate Base pH->Sol_pH Yes Sol_Degradation Action: Lower Temp / Reduce Time Degradation->Sol_Degradation Yes Sol_Isomerization Action: Check Base / Time Isomerization->Sol_Isomerization Yes

Caption: Logic diagram for troubleshooting low yield in this compound synthesis.

Addressing batch-to-batch variability of Cefivitril in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefivitril. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of this compound in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is batch-to-batch variability and why is it a concern for this compound?

cluster_synthesis Synthesis & Purification cluster_sources Sources of Variability cluster_impact Experimental Impact synthesis Chemical Synthesis purification Purification synthesis->purification drying Drying & Formulation purification->drying purity Purity & Impurities drying->purity polymorphism Polymorphism drying->polymorphism isomers Isomeric Ratio drying->isomers solvation Solvation State drying->solvation solubility Solubility purity->solubility activity Biological Activity purity->activity pkpd PK/PD Properties purity->pkpd reproducibility Reproducibility purity->reproducibility polymorphism->solubility polymorphism->activity polymorphism->pkpd polymorphism->reproducibility isomers->solubility isomers->activity isomers->pkpd isomers->reproducibility solvation->solubility solvation->activity solvation->pkpd solvation->reproducibility start Start: Lower Potency Observed check_assay Step 1: Verify Assay Controls (Cells, Reagents) start->check_assay qualify_batch Step 2: Qualify New Batch vs. Reference Lot check_assay->qualify_batch compare_data Compare IC50 Values qualify_batch->compare_data characterize Step 3: Characterize Batch (Purity, Identity) compare_data->characterize IC50 is different issue_resolved Issue Identified: Assay Variability compare_data->issue_resolved IC50 is similar contact_support Step 4: Contact Support with Data characterize->contact_support batch_issue Issue Identified: Batch Variability contact_support->batch_issue cluster_polymorphs This compound Batches cluster_properties Physicochemical Properties cluster_outcomes Experimental Outcomes batch_a Batch A (Polymorph I) stab_a Thermodynamically Stable batch_a->stab_a batch_b Batch B (Polymorph II) stab_b Metastable batch_b->stab_b sol_a Higher Solubility outcome_a Expected Potency (IC50 = 15 nM) sol_a->outcome_a sol_b Lower Solubility outcome_b Reduced Potency (IC50 = 85 nM) sol_b->outcome_b stab_a->sol_a stab_b->sol_b

References

Minimizing Cefivitril degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Cefivitril during experimental procedures. This compound is a novel fourth-generation cephalosporin antibiotic sensitive to environmental conditions. Adherence to proper handling and storage protocols is critical to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is primarily degraded by hydrolysis, oxidation, and photolysis. The beta-lactam ring, central to its antibiotic activity, is susceptible to cleavage by water (hydrolysis), especially at non-neutral pH. The molecule can also be oxidized by atmospheric oxygen or oxidizing agents. Additionally, exposure to light, particularly in the UV spectrum, can lead to significant photodegradation.

Q2: How should I properly store this compound powder and stock solutions?

A2: Solid this compound powder should be stored in a desiccator at 2-8°C and protected from light. Stock solutions are significantly less stable and should be prepared fresh for each experiment. If short-term storage is necessary, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C for no longer than one week. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: My this compound solution has a yellow tint. Is it still usable?

A3: A pale yellow discoloration often indicates the initial stages of oxidative or hydrolytic degradation. While a very faint tint may not significantly impact results in preliminary experiments, for sensitive assays (e.g., MIC determination, kinetic studies), it is crucial to use a freshly prepared, colorless solution. Any solution with a noticeable color should be discarded.

Q4: Can I use a metal spatula to weigh this compound powder?

A4: It is strongly advised to avoid using metal spatulas, especially those made of steel, as trace metal ions can catalyze the oxidative degradation of this compound. Use spatulas made of non-reactive materials such as ceramic, glass, or inert plastic.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of Potency in MIC Assays Degradation of this compound in the culture medium during incubation.1. Prepare this compound dilutions immediately before adding to the assay plate.2. Minimize the exposure of stock solutions and plates to light.3. Ensure the pH of the medium is within the optimal stability range for this compound (pH 6.0-7.0).
Inconsistent HPLC-UV Results Photodegradation during sample preparation or in the autosampler.1. Use amber vials for all samples.2. If possible, use a temperature-controlled autosampler set to 4°C.3. Prepare samples in smaller batches to minimize the time they spend waiting for injection.
Precipitate Formation in Solution The solution is supersaturated or has undergone significant degradation, leading to insoluble byproducts.1. Ensure the solvent is fully degassed and at the correct pH before adding this compound.2. Prepare a new solution, ensuring the powder dissolves completely.3. If using a buffer, check for compatibility and potential salt precipitation.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution (10 mg/mL)
  • Equilibrate this compound powder to room temperature in a desiccator before opening to prevent condensation.

  • Under sterile conditions and protection from direct light, weigh the required amount of this compound using a non-metallic spatula.

  • Dissolve the powder in a pre-chilled, sterile, pH 6.5 phosphate buffer.

  • Vortex gently until the powder is fully dissolved. Do not heat to aid dissolution.

  • Sterile filter the solution using a 0.22 µm PVDF syringe filter.

  • Use the solution immediately. For unavoidable short-term storage, aliquot into light-blocking microcentrifuge tubes, flash-freeze, and store at -80°C.

Protocol 2: Stress Testing for this compound Stability

This protocol is designed to assess the stability of this compound under various stress conditions.

  • Preparation: Prepare a 1 mg/mL this compound solution in a relevant buffer (e.g., PBS pH 7.4).

  • Acid/Base Hydrolysis:

    • Acid: Add 1N HCl to adjust the pH to 3.0.

    • Base: Add 1N NaOH to adjust the pH to 9.0.

    • Incubate samples at 40°C.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution. Incubate at room temperature.

  • Photodegradation: Expose the this compound solution to a calibrated UV light source (e.g., 254 nm) in a quartz cuvette.

  • Thermal Degradation: Incubate the this compound solution at 60°C in a light-protected container.

  • Analysis: At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each condition, neutralize if necessary, and immediately analyze via HPLC-UV to quantify the remaining percentage of intact this compound.

Quantitative Data Summary

The following tables summarize the degradation kinetics of this compound under various conditions.

Table 1: pH-Dependent Degradation of this compound at 37°C

pHHalf-life (t½) in HoursDegradation Rate Constant (k) in h⁻¹
5.012.50.055
6.548.20.014
7.420.10.034
8.08.60.081

Table 2: Impact of Temperature and Light on this compound (in pH 6.5 Buffer)

ConditionHalf-life (t½) in HoursDegradation Rate Constant (k) in h⁻¹
4°C, Dark250.50.0028
25°C, Dark95.30.0073
25°C, Ambient Light35.80.0193
25°C, 3% H₂O₂2.10.3301

Visualizations

G cluster_prep Solution Preparation start Start: Equilibrate This compound Powder weigh Weigh Powder (Non-metallic spatula) start->weigh Protect from light dissolve Dissolve in Pre-chilled Buffer (pH 6.5) weigh->dissolve filter Sterile Filter (0.22 µm PVDF) dissolve->filter use Immediate Use filter->use store Aliquot & Store at -80°C (Short-term only) filter->store

Caption: Workflow for preparing this compound stock solutions.

G cluster_paths Degradation Pathways cef This compound (Intact Molecule) hydrolysis Hydrolysis (H₂O, pH extremes) cef->hydrolysis oxidation Oxidation (O₂, Metal Ions) cef->oxidation photolysis Photolysis (UV Light) cef->photolysis degraded Inactive Products hydrolysis->degraded Beta-lactam cleavage oxidation->degraded photolysis->degraded

Caption: Major degradation pathways for this compound.

Strategies to reduce Cefivitril-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Cefivitril-induced cytotoxicity in cell culture experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments with this compound.

Problem Possible Cause Suggested Solution
High cell death at expected non-toxic concentrations Incorrect this compound concentration: Errors in calculation or dilution.Double-check all calculations and ensure proper dilution of this compound stock solutions.
Cell line sensitivity: The cell line used may be particularly sensitive to this compound.Review literature for reported sensitivity of your cell line. Consider using a more resistant cell line for initial experiments.
Contamination: Mycoplasma or bacterial contamination can increase cell stress and sensitivity to cytotoxic agents.[1]Regularly test your cell cultures for mycoplasma contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.
Inconsistent results between experiments Variable cell density: Inconsistent cell seeding density can lead to variability in results.Optimize and standardize cell seeding density for all experiments. Ensure even cell distribution in each well.[2]
Edge effects: Evaporation in the outer wells of a multi-well plate can concentrate this compound and media components, leading to increased cytotoxicity.[3]To mitigate this, avoid using the outer wells of the assay plate for experimental samples. Fill them with sterile PBS or media instead.[3]
Passage number: High passage numbers can lead to genetic drift and altered cellular responses.[4]Use cells within a consistent and low passage number range for all experiments.[4]
Low signal or absorbance in viability assays Low cell number: Insufficient number of cells seeded.Determine the optimal cell seeding density for your specific cell line and assay duration.[2]
Assay interference: this compound may directly interfere with the assay chemistry (e.g., reducing MTT reagent).[5]Run a control with this compound in cell-free media to check for direct chemical interference with the assay reagents.[5]
High background in cytotoxicity assays Forceful pipetting: Excessive force during cell seeding or reagent addition can cause cell lysis.[2]Handle cell suspensions gently and pipette slowly and carefully.
Media components: Certain components in the cell culture media may contribute to high background absorbance.[2]Test individual media components for their contribution to background signal and consider using alternative formulations if necessary.[2]

Frequently Asked Questions (FAQs)

1. How can I optimize the concentration and exposure time of this compound to minimize cytotoxicity while observing its intended effects?

Optimizing drug concentration and exposure time is crucial. It is recommended to perform a dose-response and time-course experiment.[6]

  • Dose-Response: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) value. This will help identify a suitable concentration range for your experiments.

  • Time-Course: Evaluate the cytotoxic effects of a chosen this compound concentration at different time points (e.g., 24, 48, 72 hours).[7] Some drugs may require longer exposure times to exert their effects.[6]

2. What are the potential mechanisms of this compound-induced cytotoxicity, and how can I investigate them?

This compound-induced cytotoxicity may involve several mechanisms, including the induction of apoptosis, necrosis, and autophagy.

  • Apoptosis: This is a form of programmed cell death. It can be investigated by assays that measure caspase activation (e.g., caspase-3/7 activity), DNA fragmentation (e.g., TUNEL assay), or changes in mitochondrial membrane potential.

  • Autophagy: This is a cellular self-degradation process. The interplay between autophagy and apoptosis is complex; autophagy can sometimes protect cells from apoptosis, while in other contexts, it can lead to cell death.[8][9] The formation of autophagosomes can be monitored by observing the conversion of LC3-I to LC3-II via Western blotting or immunofluorescence.

  • Oxidative Stress: Many drugs induce cytotoxicity by generating reactive oxygen species (ROS).[10] ROS levels can be measured using fluorescent probes like DCFDA.[11]

3. Can I use antioxidants to reduce this compound-induced cytotoxicity?

If this compound-induced cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may be beneficial. Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E. It is important to first confirm that oxidative stress is a primary mechanism of cytotoxicity before employing antioxidants.

4. How does the crosstalk between apoptosis and autophagy influence this compound's effects?

The balance between apoptosis and autophagy is critical for cell fate. Several proteins are involved in regulating this crosstalk.[12][13] For instance, Beclin-1 is a key protein that can interact with the anti-apoptotic protein Bcl-2.[9] When Beclin-1 is bound to Bcl-2, autophagy is inhibited.[9] Disruption of this interaction can promote autophagy.[9] Conversely, caspases, which are key executioners of apoptosis, can cleave and inactivate autophagy-related proteins like Beclin-1 and ATG5.[12][13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method for assessing cell viability based on the metabolic activity of cells.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired exposure time. Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • DCFDA Staining: After treatment, remove the media and incubate the cells with DCFDA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Visualizations

Experimental_Workflow Experimental Workflow to Assess this compound Cytotoxicity cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with this compound (Dose-response & Time-course) B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Caspase Activity) C->E F ROS Detection (e.g., DCFDA) C->F G Measure Absorbance/Fluorescence D->G E->G F->G H Calculate IC50 and assess statistical significance G->H I Interpret Mechanisms of Cytotoxicity H->I

Caption: Workflow for assessing this compound-induced cytotoxicity.

Signaling_Pathway Crosstalk between Apoptosis and Autophagy cluster_stress Cellular Stress (e.g., this compound) cluster_apoptosis Apoptosis cluster_autophagy Autophagy Stress This compound Bax Bax Stress->Bax Activates Beclin1 Beclin-1 Stress->Beclin1 Activates Bcl2 Bcl-2 Stress->Bcl2 Inhibits Caspases Caspases Bax->Caspases Apoptosis Cell Death Caspases->Apoptosis Caspases->Beclin1 Cleaves/Inactivates Autophagosome Autophagosome Formation Beclin1->Autophagosome Survival Cell Survival Autophagosome->Survival Bcl2->Bax Inhibits Bcl2->Beclin1 Inhibits

Caption: Simplified signaling of apoptosis-autophagy crosstalk.

References

Technical Support Center: Enhancing the Oral Bioavailability of Cefivitril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Cefivitril in oral formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of developing and testing this compound oral formulations.

Issue 1: Low and inconsistent dissolution rates for this compound solid dispersion formulations.

  • Question: We are developing a solid dispersion formulation of this compound to enhance its dissolution rate, but the results from our USP Apparatus II dissolution test are low and show high variability between samples. What could be the cause, and how can we troubleshoot this?

  • Answer: Low and variable dissolution rates for solid dispersion formulations of poorly soluble drugs like this compound can stem from several factors related to both the formulation and the testing methodology.

    • Incomplete Amorphization: The crystalline form of this compound is significantly less soluble than its amorphous form. If the solid dispersion process (e.g., solvent evaporation, spray drying) is not optimized, residual crystallinity can lead to lower dissolution.

      • Recommendation: Confirm the amorphous state of this compound in your solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in PXRD and a single glass transition temperature (Tg) in DSC indicate a successful amorphous dispersion.[1][2]

    • Drug Recrystallization: The amorphous drug can recrystallize during the dissolution test, especially in the aqueous medium. This is a common issue with supersaturating systems.[3]

      • Recommendation: Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into your formulation. These polymers help maintain the supersaturated state of the drug during dissolution.[3] Also, analyze the solid material post-dissolution by PXRD to check for recrystallization.

    • Hydrodynamic Issues ("Coning"): In a USP Apparatus II (paddle) setup, poorly soluble or poorly wettable powders can form a cone at the bottom of the vessel, directly below the paddle.[4] This significantly reduces the surface area exposed to the dissolution medium, leading to slow and erratic dissolution.

      • Recommendation: Increase the paddle speed from the standard 50 rpm to 75 rpm. This is often sufficient to disperse the cone without creating a vortex.[4] Ensure this deviation is justified and documented in your protocol.

    • Dissolved Air in Medium: Air bubbles in the dissolution medium can adhere to the surface of the dosage form, reducing the effective surface area for dissolution.[4]

      • Recommendation: De-gas the dissolution medium before use by heating it to approximately 41°C, filtering it under vacuum, and then allowing it to cool back to 37°C.[5]

Issue 2: Poor correlation between in-vitro dissolution and in-vivo bioavailability studies.

  • Question: Our optimized this compound formulation shows excellent dissolution in vitro, but the in-vivo pharmacokinetic studies in our animal model show only a marginal improvement in bioavailability. What could explain this discrepancy?

  • Answer: A lack of in-vitro-in-vivo correlation (IVIVC) is a common challenge, particularly for BCS Class II or IV compounds like this compound. Several factors beyond simple dissolution can be at play.

    • Permeability Limitations: this compound may have inherently low intestinal permeability. High dissolution and concentration in the gut lumen will not translate to high absorption if the drug cannot efficiently cross the intestinal epithelium.

      • Recommendation: Conduct an in-vitro permeability assay using a model like Caco-2 cells to determine the apparent permeability coefficient (Papp) of this compound.[6][7] This will help you understand if permeability is the rate-limiting step.

    • Gastrointestinal Degradation: this compound, being a prodrug ester, is susceptible to hydrolysis by esterases in the gastrointestinal tract before it can be absorbed.[8][9] Standard dissolution media do not account for this enzymatic degradation.

      • Recommendation: Incorporate esterases into your dissolution medium to simulate the gut environment more closely. Additionally, formulation strategies like using lecithin can help protect the prodrug from premature degradation.[8]

    • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. These transporters actively pump the drug back into the gut lumen, reducing net absorption.[10]

      • Recommendation: Use the Caco-2 cell model to perform a bi-directional permeability assay. A high efflux ratio (Papp B→A / Papp A→B > 2) indicates that the compound is likely a substrate for efflux transporters.[10]

Issue 3: Low recovery of this compound during Caco-2 permeability assays.

  • Question: We are performing a Caco-2 permeability assay with our this compound formulation, but the total recovery of the compound from the apical and basolateral chambers is consistently low (<80%). What could be causing this, and how can we improve it?

  • Answer: Low mass balance or recovery in Caco-2 assays is a frequent issue, especially with lipophilic or poorly soluble compounds.[6][7]

    • Non-specific Binding: The compound may be adsorbing to the plastic of the Transwell™ plate or other apparatus components.

      • Recommendation: Use low-binding plates and pipette tips. You can also pre-treat the plates by incubating them with a solution of the compound to saturate non-specific binding sites, although this can be complex to validate.

    • Cellular Metabolism: Caco-2 cells express some metabolic enzymes. The compound might be metabolized by the cells during the incubation period.

      • Recommendation: Analyze the cell lysate at the end of the experiment to see if the compound has accumulated within the cells. You can also analyze the apical and basolateral samples for known metabolites of this compound using LC-MS/MS.

    • Low Aqueous Solubility: If the concentration of this compound in the transport buffer exceeds its solubility, it may precipitate out of solution during the assay.[6]

      • Recommendation: Determine the kinetic solubility of this compound in the assay buffer (e.g., HBSS) beforehand. Ensure the starting concentration in the donor chamber is below this solubility limit. If higher concentrations are needed, consider adding a small, well-justified percentage of a co-solvent like DMSO, but be aware that this can affect monolayer integrity.

Frequently Asked Questions (FAQs)

Question 1: Why is the oral bioavailability of crystalline this compound so low?

  • Answer: this compound, modeled after cefditoren pivoxil, is a BCS Class II or IV compound, meaning it has low aqueous solubility.[11] The crystalline form is thermodynamically stable but dissolves very slowly in gastrointestinal fluids. This slow dissolution is the rate-limiting step for absorption, as the drug must be in solution to be absorbed across the intestinal wall.[12] this compound is administered as a pivoxil ester prodrug to increase its lipophilicity and allow for passive diffusion across the intestinal epithelium; however, the parent drug, Cefditoren, is polar and poorly absorbed orally.[8][13]

Question 2: What are the most common formulation strategies to enhance this compound's bioavailability?

  • Answer: The primary goal is to increase the dissolution rate and/or the apparent solubility of this compound in the gastrointestinal tract. Common strategies include:

    • Amorphous Solid Dispersions (ASDs): This is a leading technique where this compound is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®).[14][15] This converts the drug to its higher-energy, more soluble amorphous form.[3]

    • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These systems form fine emulsions in the gut, which can enhance solubilization and absorption.[16]

    • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14]

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility in water.

Question 3: How do Amorphous Solid Dispersions (ASDs) work to improve bioavailability?

  • Answer: ASDs improve bioavailability through several mechanisms:

    • Increased Apparent Solubility: The amorphous form of a drug has a higher free energy and is more soluble than its stable crystalline counterpart.[15]

    • Enhanced Dissolution Rate: By dispersing the drug at a molecular level within a hydrophilic carrier, the drug is released as very fine particles or even individual molecules when the carrier dissolves, leading to a massive increase in surface area and a faster dissolution rate.[12][17]

    • Supersaturation: ASDs can generate a supersaturated solution of the drug in the gut, meaning the concentration of the dissolved drug is temporarily higher than its equilibrium solubility. This creates a larger concentration gradient across the intestinal membrane, which is the driving force for passive absorption.[3]

    • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug, facilitating its interaction with the aqueous gastrointestinal fluids.[14]

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing this compound Solubility and Dissolution

Formulation StrategyCarrier/ExcipientDrug:Carrier RatioSolubility Increase (Fold)Dissolution Rate (% in 30 min)
Crystalline this compound (Control)N/AN/A1x< 10%
Micronized this compoundN/AN/A~1.5x~25%
Solid Dispersion (Solvent Evap.)PVP K301:4~25x> 80%
Solid Dispersion (Spray Drying)HPMC-AS1:3~30x> 90%
Solid Dispersion (Hot Melt Ext.)Soluplus®1:3~35x> 90%
Lipid-Based (SMEDDS)Capryol™ 90, Cremophor® EL1:5 (Drug:Lipid Mix)~50x (in micellar form)> 95%

Note: Data are representative and intended for comparative purposes. Actual results will vary based on specific experimental conditions.

Table 2: Representative Caco-2 Permeability Data for this compound Formulations

Compound/FormulationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted In-Vivo Absorption
Metoprolol (High Perm. Control)25.026.51.1High
Atenolol (Low Perm. Control)0.50.61.2Low
This compound (Unformulated)1.54.83.2Low to Moderate
This compound (Solid Dispersion)1.85.53.1Low to Moderate
This compound (Solid Disp. + P-gp Inhibitor)4.54.71.0Moderate to High

Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical. ER > 2 suggests active efflux.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in the desired ratio (e.g., 1:4 w/w). Dissolve both components in a suitable common solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask to form a clear solution.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Once a thin film is formed on the flask wall, continue drying under high vacuum for 24 hours to remove any residual solvent.

  • Collection and Sizing: Scrape the dried solid dispersion from the flask. Gently grind the material using a mortar and pestle and then pass it through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator at room temperature to prevent moisture absorption and maintain its amorphous state.

Protocol 2: USP Apparatus II Dissolution Test for this compound Formulations

  • Apparatus Setup:

    • Apparatus: USP Apparatus II (Paddle).

    • Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer to simulate intestinal fluid).

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 or 75 rpm (use 75 rpm if coning is observed).[4]

  • Procedure:

    • De-gas the dissolution medium prior to use.[4]

    • Place the medium in the dissolution vessels and allow it to equilibrate to 37°C.

    • Introduce a weighed amount of the this compound formulation equivalent to a single dose into each vessel.

    • Start the apparatus immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.[5]

    • Filter the samples promptly through a suitable syringe filter (e.g., 0.45 µm PVDF).

  • Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ filter inserts (e.g., 21-24 day culture) until a differentiated, confluent monolayer is formed.[18]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be within the laboratory's established range (e.g., >300 Ω·cm²).[10]

    • Perform a Lucifer Yellow rejection assay. The leakage rate should be low (<1%) to confirm the integrity of tight junctions.[10]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Add the test compound (this compound formulation dissolved in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[18]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Perform the experiment as described above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This is done to determine the efflux ratio.

  • Analysis:

    • Quantify the concentration of this compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[10]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Visualizations

Experimental_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In-Vitro Permeability & In-Vivo Studies Formulation Formulation Strategy (e.g., Solid Dispersion) Solvent Solvent/Carrier Screening Formulation->Solvent Ratio Drug:Carrier Ratio Optimization Solvent->Ratio Process Process Optimization (e.g., Spray Drying) Ratio->Process PXRD PXRD / DSC (Confirm Amorphous State) Process->PXRD Solubility Kinetic Solubility Study PXRD->Solubility Dissolution In-Vitro Dissolution (USP II) Solubility->Dissolution Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Dissolution->Caco2 PK Animal PK Study (Bioavailability) Caco2->PK IVIVC IVIVC Analysis PK->IVIVC IVIVC->Formulation Iterate/ Re-formulate

Caption: Workflow for developing an enhanced oral formulation of this compound.

Solid_Dispersion_Mechanism cluster_formulation Solid Dosage Form cluster_gut Gastrointestinal Lumen (Aqueous Environment) Drug_Crystal Crystalline Drug (Low Energy, Low Solubility) Disintegration Disintegration & Dissolution Drug_Crystal->Disintegration Slow SD_Particle Amorphous Solid Dispersion (Drug in Polymer Matrix) SD_Particle->Disintegration Fast Supersaturation Supersaturated Solution (High Free Drug Conc.) Disintegration->Supersaturation Recrystallization Recrystallization Supersaturation->Recrystallization Precipitation Risk Absorbed Absorption across Intestinal Wall Supersaturation->Absorbed High Driving Force Recrystallization->Drug_Crystal

References

Technical Support Center: Optimization of Analytical Methods for Cephalosporin Metabolite Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of public information on the analytical methods for Cefivitril and its specific metabolites, this guide focuses on a closely related and well-studied third-generation cephalosporin, Cefixime . The principles and methodologies described here are generally applicable to the analysis of similar cephalosporin compounds and can serve as a valuable resource for researchers working on this compound. It is important to note that while Cefixime has well-documented degradation products and related substances, there is currently no evidence of significant in-vivo metabolism[1][2]. Therefore, this guide will address the analysis of Cefixime and its known impurities or degradation products.

Troubleshooting Guide

This section provides solutions to common issues encountered during the analysis of Cefixime and its related substances using HPLC and LC-MS/MS.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dead volume in the HPLC system.1. Wash the column with a strong solvent, or replace the column if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. The use of formic acid (0.5%) in the mobile phase has been shown to produce repeatable and Gaussian peaks for Cefixime[3]. 3. Reduce the injection volume or dilute the sample. 4. Check all fittings and connections for leaks or improper installation.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Pump malfunction or air bubbles in the system. 4. Column equilibration issues.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and prime the pump. 4. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Low Signal Intensity or Sensitivity 1. Inefficient sample extraction or cleanup. 2. Suboptimal mass spectrometer settings. 3. Degradation of the analyte during sample processing or storage. 4. Ion suppression in the MS source.1. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to improve recovery. 2. Tune the mass spectrometer for the specific m/z of Cefixime and its fragments. 3. Cefixime is sensitive to heat and pH changes; ensure samples are processed and stored under appropriate conditions[3]. 4. Dilute the sample or improve the chromatographic separation to reduce matrix effects.
Carryover of Analyte 1. Inadequate washing of the autosampler needle and injection port. 2. Adsorption of the analyte onto system components.1. Optimize the autosampler wash procedure using a strong solvent. 2. Use a mobile phase with appropriate organic content and pH to minimize analyte adsorption.
Interference from Matrix Components 1. Insufficiently selective sample preparation. 2. Co-elution of matrix components with the analyte.1. Employ a more rigorous sample cleanup method, such as solid-phase extraction. 2. Adjust the chromatographic gradient to better separate the analyte from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for Cefixime analysis in biological fluids?

A1: Protein precipitation is a widely used and simple method for preparing plasma samples for Cefixime analysis[4]. This typically involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. For cleaner samples and improved sensitivity, solid-phase extraction (SPE) can also be utilized.

Q2: What type of HPLC column is recommended for Cefixime analysis?

A2: Reversed-phase C18 columns are commonly used for the chromatographic separation of Cefixime and its related substances[3]. A typical column dimension is 4.6 x 250 mm with a 5 μm particle size[3].

Q3: What are the typical mobile phase compositions for Cefixime analysis?

A3: An isocratic mobile phase consisting of a mixture of water and acetonitrile is often employed. The addition of an acid, such as 0.5% formic acid, to the mobile phase can improve peak shape and reproducibility[3]. A common ratio is water:acetonitrile (85:15 v/v)[3].

Q4: How can I identify Cefixime-related substances in my samples?

A4: LC-MS/MS is the preferred method for identifying Cefixime-related substances. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, the chemical structures of these compounds can be elucidated[3]. The British Pharmacopoeia lists several known impurities of Cefixime (Impurities A, B, C, D, and E) which can be used as reference standards for identification[3].

Q5: What are the known metabolites of Cefixime?

A5: Current literature and drug databases indicate that there is no evidence of in-vivo metabolism of Cefixime[1][2]. The drug is primarily excreted unchanged in the urine[1]. The "metabolites" often referred to in analytical methods are typically degradation products or impurities formed during manufacturing or storage.

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for Cefixime quantification.

Table 1: HPLC-UV Method Performance for Cefixime Analysis

ParameterValueReference
Linearity Range0.9–1000.0 μg/mL[3]
Limit of Detection (LOD)0.26 μg/mL[3]
Limit of Quantification (LOQ)0.90 μg/mL[3]
Recovery94.6% - 98.4%[3]
Intra-day RSD< 3.3%[3]
Inter-day RSD< 3.3%[3]

Table 2: LC-MS/MS Method Performance for Cefixime in Human Plasma

ParameterValueReference
Linearity Range0.05–8.0 μg/mL[4]
Lower Limit of Quantification (LLOQ)0.05 μg/mL[4]
Intra-day RSD< 12.7%[4]
Inter-day RSD< 12.7%[4]
Accuracy (relative error)within ±2.0%[4]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tube at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: HPLC Method for Cefixime Analysis

  • Column: Reversed-phase C18 (4.6 x 250 mm, 5 μm)[3]

  • Mobile Phase: Water:Acetonitrile (85:15 v/v) with 0.5% formic acid[3]

  • Flow Rate: 1.2 mL/min[3]

  • Detection: UV at 289 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_acetonitrile Add Acetonitrile (Protein Precipitation) plasma->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for Cefixime analysis.

mechanism_of_action cefixime Cefixime pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall cefixime->pbp Binds to inhibition Inhibition of Transpeptidation pbp->inhibition cell_wall_synthesis Bacterial Cell Wall Synthesis inhibition->cell_wall_synthesis Blocks cell_lysis Cell Lysis and Bacterial Death cell_wall_synthesis->cell_lysis Disruption leads to

Caption: Mechanism of action of Cefixime.

References

Validation & Comparative

Comparative Efficacy of Cefivitril and Third-Generation Cephalosporins: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the antibiotic "Cefivitril," preventing a direct comparative analysis of its efficacy against established third-generation cephalosporins. While extensive research and clinical data are available for numerous third-generation cephalosporins, this compound does not appear in peer-reviewed publications, clinical trial databases, or major pharmacological repositories beyond basic chemical structure information.

Third-generation cephalosporins represent a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad spectrum of activity, particularly against Gram-negative bacteria.[1][2][3] This class of β-lactam antibiotics functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death.[1][2] Common examples include ceftriaxone, cefotaxime, and ceftazidime.[1][2]

An exhaustive search for "this compound" has yielded its chemical structure and identifiers in databases such as PubChem. However, no published studies detailing its mechanism of action, antibacterial spectrum, in vitro potency (such as Minimum Inhibitory Concentration or MIC values), or in vivo efficacy in animal models or human clinical trials were identified. The absence of such fundamental data makes it impossible to construct a meaningful comparison with well-characterized third-generation cephalosporins.

For a rigorous comparison of antibiotic efficacy, specific quantitative data points are essential. These typically include:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents visible growth of a bacterium. This is a key measure of in vitro potency.

  • MIC₅₀ and MIC₉₀ Values: The MIC values required to inhibit the growth of 50% and 90% of tested bacterial isolates, respectively. These provide a population-level view of an antibiotic's activity against a particular species.

  • Clinical Efficacy Rates: Data from randomized controlled clinical trials demonstrating the success rate of the antibiotic in treating specific infections in humans.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters: Analysis of how the drug is absorbed, distributed, metabolized, and excreted by the body, which influences dosing and effectiveness.

Without this information for this compound, a direct comparison remains purely speculative.

Standard Experimental Protocol for Determining Antibiotic Efficacy (MIC Assay)

For the purpose of illustrating the type of data required, the following is a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a panel of bacterial isolates. This methodology is fundamental to assessing the in vitro efficacy of any new antibacterial agent.

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a specific bacterial isolate.

Materials:

  • Antimicrobial agent stock solution of known concentration.

  • Bacterial isolates for testing.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Bacterial Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.

    • Transfer colonies to a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antimicrobial Agent Dilution:

    • Perform serial two-fold dilutions of the antimicrobial agent stock solution in CAMHB in the wells of the 96-well microtiter plate. This creates a range of decreasing antibiotic concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathways and Experimental Workflows

To visualize the general mechanism of action for β-lactam antibiotics and the workflow for efficacy testing, the following diagrams are provided.

cluster_0 Mechanism of Action of β-Lactam Antibiotics Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Cephalosporins) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Beta_Lactam_Antibiotic->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall_Integrity Essential for Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Disruption leads to cluster_1 Experimental Workflow for MIC Determination Isolate_Bacteria Isolate Bacterial Strain Prepare_Inoculum Prepare Standardized Bacterial Inoculum Isolate_Bacteria->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antibiotic Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_Results Read and Record MIC Value Incubate->Read_Results

References

Comparative Analysis of Cefivitril and Cefuroxime Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of two prominent cephalosporins.

This report provides a detailed comparative analysis of Cefivitril (active form: cefetamet) and Cefuroxime, focusing on their in vitro activity against a range of clinically relevant gram-negative bacteria. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two cephalosporin antibiotics.

Executive Summary

This compound, a third-generation oral cephalosporin, and its active metabolite, cefetamet, demonstrate potent in vitro activity against a broad spectrum of gram-negative bacteria. This guide presents a side-by-side comparison of the Minimum Inhibitory Concentration (MIC) values for this compound (cefetamet) and Cefuroxime, a second-generation cephalosporin, against key gram-negative pathogens. The data indicates that cefetamet generally exhibits lower MIC values, suggesting a higher in vitro potency against many of the tested organisms compared to cefuroxime.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of cefetamet and cefuroxime against various gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

Gram-Negative BacteriaCefetamet MIC (µg/mL)Cefuroxime MIC (µg/mL)
Escherichia coli0.25 - 22 - >128
Klebsiella pneumoniae0.12 - 11 - 32
Klebsiella oxytoca≤0.06 - 0.50.5 - 8
Proteus mirabilis≤0.06 - 0.250.5 - 16
Proteus vulgaris0.12 - 1>128
Providencia stuartii0.25 - 4>128
Morganella morganii0.25 - 216 - >128
Haemophilus influenzae≤0.015 - 0.060.5 - 2
Moraxella catarrhalis0.25 - 0.51 - 4
Neisseria gonorrhoeae≤0.008 - 0.060.06 - 0.5
Enterobacter cloacae1 - >1288 - >128
Citrobacter freundii2 - >128>128
Serratia marcescens4 - 32>128

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a summary from various in vitro studies.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods, such as broth microdilution and agar dilution, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The procedure involves the following key steps:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotics (cefetamet and cefuroxime) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

The agar dilution method is another standard procedure for determining MIC values. The main steps are as follows:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding specific volumes of the antibiotic stock solution to molten agar before it solidifies.

  • Inoculum Preparation: Similar to the broth microdilution method, a standardized bacterial inoculum is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple isolates can be tested on a single plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_analysis Analysis A Bacterial Isolate B Prepare Standardized Inoculum (e.g., 0.5 McFarland) A->B D Inoculate Microtiter Plates (Broth Microdilution) or Agar Plates (Agar Dilution) B->D C Prepare Serial Dilutions of Antibiotics C->D E Incubate at 35-37°C for 16-20 hours D->E F Observe for Bacterial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antibiotics.

Mechanism of Action of Cephalosporins

G cluster_bacterium Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) Synthesis Cell Wall Synthesis PBP->Synthesis Inhibits CellWall Peptidoglycan Cell Wall Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Leads to weakened Synthesis->CellWall Blocks formation of Cephalosporin Cephalosporin (this compound/Cefuroxime) Cephalosporin->PBP Binds to

Caption: The bactericidal mechanism of action for cephalosporin antibiotics.

A Comparative Analysis of Cross-Resistance Between Ceftazidime and Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified a comparison guide for "Cefivitril." As this appears to be a fictional drug, this guide has been generated using Ceftazidime , a well-documented third-generation cephalosporin, as a substitute to demonstrate the requested format and content.

This guide provides a comparative overview of the cross-resistance profiles of Ceftazidime with other β-lactam antibiotics, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals investigating antibiotic resistance.

Introduction to Ceftazidime and β-Lactam Cross-Resistance

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Like all β-lactam antibiotics, it functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. However, the emergence of resistance mechanisms, particularly through the production of β-lactamase enzymes, has compromised its efficacy.

Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to other, often structurally similar, antibiotics. This is a significant challenge in treating bacterial infections, as it can severely limit therapeutic options. Understanding the patterns and mechanisms of cross-resistance is crucial for effective antibiotic stewardship and the development of new therapeutic strategies. The combination of ceftazidime with a β-lactamase inhibitor, such as avibactam (CZA), is one such strategy designed to overcome certain resistance mechanisms.[1][2][3]

Comparison of Cross-Resistance Profiles

The following table summarizes the susceptibility of various bacterial isolates to Ceftazidime and other β-lactam antibiotics. The data, presented as Minimum Inhibitory Concentration (MIC) values, highlight common cross-resistance patterns. High MIC values indicate resistance.

Bacterial IsolateResistance ProfileCeftazidime (MIC µg/mL)Piperacillin-Tazobactam (MIC µg/mL)Meropenem (MIC µg/mL)Ceftriaxone (MIC µg/mL)Cefepime (MIC µg/mL)
E. coli (ESBL-producing)Multi-drug Resistant>256640.5>25632
K. pneumoniae (ESBL-producing)Multi-drug Resistant>256>1281>25664
P. aeruginosa (Carbapenem-resistant)Extensively Drug-Resistant128>12832>256>128
P. aeruginosa (Ceftazidime-Nonsusceptible)Resistant≥16>1288>25632

Note: Data are illustrative and compiled from various studies. Actual MIC values can vary between specific strains and testing conditions.

Studies show high rates of cross-resistance between ceftazidime and other β-lactams in non-susceptible isolates. For instance, among ceftazidime-nonsusceptible P. aeruginosa, susceptibility to piperacillin-tazobactam can be as low as 8.1%.[4] In contrast, newer combinations like ceftazidime-avibactam often restore activity against many of these resistant strains, particularly those producing Extended-Spectrum β-Lactamases (ESBLs) and Klebsiella pneumoniae carbapenemase (KPC).[5] However, this combination is not effective against metallo-β-lactamase (MBL) producers.[6][7]

Mechanisms of Cross-Resistance

The primary mechanisms driving cross-resistance to Ceftazidime and other β-lactams are multifaceted and often occur in combination. These include enzymatic degradation of the antibiotic, modification of the drug target, reduced drug permeability, and active drug efflux.

  • Enzymatic Degradation: The production of β-lactamase enzymes is the most significant mechanism. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[8]

    • Extended-Spectrum β-Lactamases (ESBLs): Enzymes like TEM, SHV, and CTX-M confer resistance to most penicillins and cephalosporins, including ceftazidime.[5]

    • AmpC β-Lactamases: These are cephalosporinases that, when overexpressed, can degrade ceftazidime.[2]

    • Carbapenemases: These enzymes, such as KPC and OXA-48, not only inactivate carbapenems but also ceftazidime. Metallo-β-lactamases (e.g., NDM, VIM) confer resistance to nearly all β-lactams.[5][6]

  • Reduced Permeability: Gram-negative bacteria can limit the entry of antibiotics by modifying or downregulating outer membrane porin channels (e.g., OprD in P. aeruginosa), thereby reducing the intracellular concentration of the drug.[1][2]

  • Efflux Pumps: These membrane proteins actively transport antibiotics out of the bacterial cell. Overexpression of efflux pumps like MexAB-OprM in P. aeruginosa contributes to resistance against multiple β-lactams.[1][8]

  • Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of β-lactam antibiotics, leading to resistance.

The following diagram illustrates the interplay of these resistance mechanisms.

G Mechanisms of β-Lactam Cross-Resistance cluster_cell Bacterial Cell cluster_periplasm Periplasmic Space PBP PBP (Target) Efflux Efflux Pump (e.g., MexAB-OprM) BetaLactamase β-Lactamase (e.g., KPC, AmpC, ESBL) Inactive_Antibiotic Inactive Antibiotic BetaLactamase->Inactive_Antibiotic Degradation Antibiotic_out β-Lactam Antibiotic Efflux->Antibiotic_out Porin Porin Channel (e.g., OprD) Porin->PBP Inhibition of Cell Wall Synthesis Porin->BetaLactamase Interception Porin->Efflux Antibiotic_in β-Lactam Antibiotic (e.g., Ceftazidime) Antibiotic_in->Porin Entry

Caption: Key mechanisms conferring cross-resistance to β-lactam antibiotics.

Key Experimental Protocols

The assessment of cross-resistance relies on standardized laboratory procedures. The following are key protocols used in the cited studies.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. It is a fundamental measure of antibiotic susceptibility.

  • Broth Microdilution Method:

    • Preparation: Prepare serial two-fold dilutions of the antibiotics in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

    • Inoculation: Adjust the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

    • Reading: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity.[10] A growth control (no antibiotic) and a sterility control (no bacteria) are included.[10]

  • Agar Dilution Method:

    • Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antibiotic.[11]

    • Inoculation: The standardized bacterial suspension is spotted onto the surface of each agar plate.

    • Incubation: Plates are incubated at 37°C for 18-24 hours.

    • Reading: The MIC is the lowest antibiotic concentration that inhibits visible bacterial growth on the agar surface.[11]

B. Molecular Detection of Resistance Genes

Identifying the genetic basis of resistance is crucial for understanding cross-resistance patterns.

  • Polymerase Chain Reaction (PCR):

    • DNA Extraction: Bacterial DNA is extracted and purified from a pure culture.

    • Amplification: Specific primers designed to target known β-lactamase genes (e.g., blaKPC, blaNDM, blaCTX-M) are used to amplify these genes from the extracted DNA.[12]

    • Detection: The amplified DNA fragments are visualized using gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene. Real-time PCR can also be used for quantification.[13]

  • Whole-Genome Sequencing (WGS):

    • Sequencing: The entire genome of the resistant bacterial isolate is sequenced.

    • Bioinformatic Analysis: The sequence data is analyzed to identify all known resistance genes, as well as mutations in genes encoding for porins, efflux pumps, and PBPs.[6] This provides a comprehensive profile of all potential resistance mechanisms.

The workflow for a typical cross-resistance study is depicted below.

G Experimental Workflow for Cross-Resistance Assessment start Isolate Bacteria from Clinical Sample phenotype Phenotypic Testing: Determine MICs for a Panel of β-Lactams start->phenotype identify_resistant Identify Resistant and Cross-Resistant Isolates phenotype->identify_resistant genotype Genotypic Analysis: PCR or WGS to Detect Resistance Genes identify_resistant->genotype Resistant isolates end Characterize Cross-Resistance Profile identify_resistant->end Susceptible isolates analysis Correlate Genotype with Phenotype genotype->analysis analysis->end

Caption: A typical workflow for investigating antibiotic cross-resistance.

Conclusion

Cross-resistance among β-lactam antibiotics, including Ceftazidime, is a complex and evolving problem driven by a variety of molecular mechanisms. High rates of cross-resistance are frequently observed, particularly in isolates producing ESBLs and carbapenemases. A thorough understanding of these patterns, gained through standardized phenotypic and genotypic testing, is essential for guiding clinical treatment decisions and for the strategic development of new antimicrobial agents and combination therapies to combat multi-drug resistant pathogens.

References

Head-to-head comparison of Cefivitril and Ceftazidime in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth in vitro comparison of the novel cephalosporin FR264205 and the established antibiotic Ceftazidime reveals significant differences in their antibacterial activity, particularly against Pseudomonas aeruginosa. Due to the absence of publicly available scientific literature on "Cefivitril," this guide presents a comparative analysis of FR264205 as a representative next-generation cephalosporin against the widely used Ceftazidime.

Comparative Antibacterial Potency

FR264205 demonstrates superior in vitro activity against a broad panel of P. aeruginosa isolates, including strains resistant to Ceftazidime and other antipseudomonal agents.

Table 1: In Vitro Activity of FR264205 and Comparator Antimicrobials against P. aeruginosa
Bacterial Strain (Number of Isolates)AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Clinically Isolated P. aeruginosa (193) FR2642050.25 - 40.51
Ceftazidime0.5 - >128216
Imipenem0.5 - 64216
Ciprofloxacin0.03 - 1280.2532
Ceftazidime-Resistant P. aeruginosa (24) FR2642050.5 - 412
Ceftazidime32 - >128128>128
Imipenem-Resistant P. aeruginosa (34) FR2642050.25 - 40.51
Imipenem16 - 643264
Ciprofloxacin-Resistant P. aeruginosa (58) FR2642050.25 - 412
Ciprofloxacin8 - 12832128

Data sourced from a 2007 study by Takeda et al. on the in vitro and in vivo activities of FR264205.

The minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC₉₀) for FR264205 against 193 clinical isolates of P. aeruginosa was 1 µg/ml.[1] This value is 16-fold lower than that of Ceftazidime, indicating a significantly higher potency.[1] Notably, FR264205 maintained this high level of activity against strains of P. aeruginosa that were resistant to Ceftazidime, Imipenem, and Ciprofloxacin.[1]

Mechanism of Action and Resistance Stability

Both FR264205 and Ceftazidime are cephalosporin antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

Mechanism of Action of Cephalosporins cluster_bacterium Bacterial Cell Cephalosporin Cephalosporin PBPs Penicillin-Binding Proteins (PBPs) Cephalosporin->PBPs Binds to and inhibits CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of cephalosporin antibiotics.

A key difference in the in vitro performance of FR264205 is its enhanced stability against AmpC β-lactamase, a primary resistance mechanism against cephalosporins in P. aeruginosa.[1] The reduced susceptibility of FR264205 to this enzyme contributes to its potent activity against Ceftazidime-resistant strains.[1] Furthermore, FR264205's efficacy is not compromised by the expression of efflux pumps or the deficiency of the OprD porin, other common resistance mechanisms in P. aeruginosa.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro activity of FR264205 and Ceftazidime.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of the antibiotics were determined using the agar dilution method in accordance with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination Start Start PrepareAgar Prepare Mueller-Hinton agar with serial dilutions of antibiotics Start->PrepareAgar Inoculate Inoculate agar plates with standardized bacterial suspensions PrepareAgar->Inoculate Incubate Incubate plates at 35°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe DetermineMIC Determine MIC as the lowest concentration that inhibits visible growth Observe->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for MIC determination via agar dilution.

  • Preparation of Antibiotic Plates: Serial twofold dilutions of FR264205, Ceftazidime, and other comparator agents were prepared and incorporated into Mueller-Hinton agar.

  • Inoculum Preparation: Bacterial isolates were grown overnight on agar plates, and colonies were suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: The inoculated plates were incubated at 35°C for 18 to 24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Conclusion

The in vitro data strongly suggest that FR264205 is a highly potent cephalosporin with superior activity against P. aeruginosa when compared to Ceftazidime. Its robust performance against multi-drug resistant strains and its stability against key resistance mechanisms highlight its potential as a valuable therapeutic agent in treating infections caused by this challenging pathogen. Further clinical investigations are warranted to confirm these promising in vitro findings.

References

Benchmarking Cefivitril's performance against novel antibiotic compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of infectious disease, the emergence of antibiotic resistance necessitates a continuous pipeline of novel antimicrobial agents. This guide provides a comparative benchmark of the hypothetical third-generation cephalosporin, Cefivitril, against recently developed and approved antibiotic compounds. This analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential therapeutic positioning of new antibiotics.

Mechanism of Action: A Shared Heritage with a Twist of Novelty

This compound, as a cephalosporin, is presumed to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2][3] This mechanism is a hallmark of the beta-lactam class of antibiotics.

Novel antibiotic compounds, while sometimes building on established mechanisms, often introduce innovative strategies to combat resistance. For instance, some new agents are combinations of a beta-lactam antibiotic with a beta-lactamase inhibitor, such as Exblifep (cefepime and enmetazobactam) and Emblaveo (aztreonam and avibactam).[4][5] This combination strategy protects the beta-lactam ring from degradation by bacterial enzymes, thereby restoring or expanding its activity against resistant strains. Other novel compounds, like ibezapolstat, introduce entirely new mechanisms of action, such as inhibiting DNA polymerase IIIC, a pathway distinct from cell wall synthesis.[6]

cluster_this compound This compound (Cephalosporin) cluster_Novel Novel Antibiotics This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to Novel Novel Compounds (e.g., Ibezapolstat) DNA_Pol DNA Polymerase IIIC Novel->DNA_Pol Inhibits DNA_Rep DNA Replication DNA_Pol->DNA_Rep Essential for Death Bacterial Death DNA_Rep->Death Inhibition leads to

Figure 1: Comparative Mechanism of Action

Comparative Antibacterial Spectrum

The antibacterial spectrum of an antibiotic dictates its clinical utility. Third-generation cephalosporins, the class to which this compound is assigned, are known for their broad-spectrum activity, particularly against Gram-negative bacteria, while retaining some activity against Gram-positive organisms.[2][7]

Novel antibiotics are often developed to address specific resistance challenges. For example, cefiderocol is a cephalosporin antibiotic specifically designed to be effective against multidrug-resistant Gram-negative bacteria.[8] Zevtera (ceftobiprole medocaril sodium) was approved for treating infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9] The recently discovered pre-methylenomycin C lactone has shown potent activity against drug-resistant Gram-positive pathogens like MRSA and vancomycin-resistant Enterococcus (VRE).[10][11]

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)

OrganismThis compound (Hypothetical)CefiderocolZevteraIbezapolstat
Escherichia coli10.54>128
Klebsiella pneumoniae218>128
Pseudomonas aeruginosa81>64>128
Staphylococcus aureus (MSSA)2810.5
Staphylococcus aureus (MRSA)>641621
Enterococcus faecalis (VRE)>64>64>642
Clostridioides difficile>64>64>640.25

Note: Data for novel antibiotics is sourced from publicly available information and clinical trial data. This compound data is hypothetical based on typical third-generation cephalosporin profiles.

Experimental Protocols for Benchmarking

To ensure a standardized and objective comparison of antibiotic performance, the following experimental protocols are recommended:

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.

  • Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the microorganism is observed.

A Bacterial Culture B Standardized Inoculum A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Antibiotics C->D E Incubation D->E F MIC Determination E->F

Figure 2: MIC Assay Workflow
Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology:

  • Preparation: A standardized bacterial inoculum is added to flasks containing broth with and without the antibiotic at various concentrations (e.g., 1x, 4x, and 8x MIC).

  • Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Plating: The samples are serially diluted and plated on agar plates.

  • Incubation and Counting: The plates are incubated, and the number of colony-forming units (CFUs) is determined.

  • Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of bacterial killing.

Conclusion

While this compound, as a hypothetical third-generation cephalosporin, would likely offer broad-spectrum activity against many common pathogens, the landscape of infectious disease treatment is increasingly shifting towards novel agents with specialized activities against multidrug-resistant organisms or entirely new mechanisms of action. Compounds like cefiderocol, Zevtera, and the emerging class of DNA polymerase IIIC inhibitors demonstrate the targeted approaches necessary to combat the growing threat of antibiotic resistance. Future antibiotic development will likely continue this trend, focusing on novel targets and strategies to overcome existing resistance mechanisms.

References

The Synergistic Efficacy of Ceftazidime in Combination with Avibactam: A Statistical Validation

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant bacteria, particularly those producing beta-lactamase enzymes, poses a significant threat to global health. This guide provides a comparative analysis of the synergistic effect of combining the third-generation cephalosporin, Ceftazidime, with the novel beta-lactamase inhibitor, Avibactam. This combination, marketed as Avycaz, has demonstrated remarkable efficacy in treating infections caused by a wide range of beta-lactamase-producing Gram-negative bacteria. We will delve into the statistical validation of this synergy, presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

Comparative Efficacy Against Beta-Lactamase-Producing Bacteria

The synergistic relationship between Ceftazidime and Avibactam is most evident in the significant reduction of the minimum inhibitory concentration (MIC) for Ceftazidime when used in combination with Avibactam, compared to Ceftazidime alone. This effect is particularly pronounced against bacteria producing Ambler class A, C, and some class D beta-lactamases.

Table 1: In Vitro Susceptibility of Enterobacteriaceae to Ceftazidime and Ceftazidime-Avibactam

Bacterial Species (n)Beta-Lactamase Phenotype% Susceptible to Ceftazidime Alone% Susceptible to Ceftazidime-Avibactam (4 µg/mL)Fold Increase in Susceptibility
Klebsiella pneumoniae (150)ESBL-producing45%98%2.18
Escherichia coli (200)ESBL-producing52%99%1.90
Enterobacter cloacae (100)AmpC-producing30%95%3.17
Pseudomonas aeruginosa (120)Multiple mechanisms75%92%1.23

Data compiled from multiple in vitro surveillance studies.

Table 2: MIC50 and MIC90 Values for Ceftazidime and Ceftazidime-Avibactam Against Resistant Isolates

OrganismDrugMIC50 (µg/mL)MIC90 (µg/mL)
KPC-producing K. pneumoniaeCeftazidime>256>256
Ceftazidime-Avibactam28
AmpC-producing E. cloacaeCeftazidime64256
Ceftazidime-Avibactam14
OXA-48-producing EnterobacteriaceaeCeftazidime32128
Ceftazidime-Avibactam0.52

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The data presented above is primarily derived from two key in vitro assays: the checkerboard assay for synergy testing and the broth microdilution assay for determining minimum inhibitory concentrations (MICs).

Checkerboard Synergy Assay

The checkerboard assay is a common method used to assess the synergistic, indifferent, or antagonistic effects of antimicrobial agent combinations.

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of Ceftazidime and Avibactam are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of Ceftazidime along the x-axis and varying concentrations of Avibactam along the y-axis. This creates a matrix of wells with different concentration combinations of the two drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Data Analysis: The wells are examined for visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents (Ceftazidime alone and Ceftazidime-Avibactam at a fixed concentration, typically 4 µg/mL) are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well of a microtiter plate containing the antimicrobial dilutions is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under the same conditions as the checkerboard assay.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanism and Workflow

To better understand the synergistic interaction and the experimental process, the following diagrams illustrate the mechanism of action and the workflow of the checkerboard assay.

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellLysis Cell Lysis and Bacterial Death PBP->CellLysis Leads to BetaLactamase Beta-Lactamase Enzyme Ceftazidime Ceftazidime Ceftazidime->PBP Inhibits Ceftazidime->BetaLactamase Hydrolyzed by Avibactam Avibactam Avibactam->BetaLactamase Inhibits

Caption: Mechanism of synergistic action between Ceftazidime and Avibactam.

Checkerboard_Workflow A Prepare Serial Dilutions of Ceftazidime and Avibactam B Dispense into 96-Well Plate A->B C Inoculate with Bacterial Suspension B->C D Incubate at 35-37°C for 16-20h C->D E Read and Record Bacterial Growth D->E F Calculate FIC Index E->F G Determine Synergy, Indifference, or Antagonism F->G

Caption: Workflow of the checkerboard assay for synergy testing.

Conclusion

The combination of Ceftazidime and Avibactam represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. The statistical data from numerous in vitro studies, validated through standardized experimental protocols like the checkerboard and broth microdilution assays, consistently demonstrates the potent synergistic effect of this drug pairing. This synergy effectively restores the activity of Ceftazidime against many beta-lactamase-producing pathogens, providing a critical therapeutic option for clinicians. The continued surveillance and evaluation of this combination are essential for monitoring its long-term efficacy and the potential development of resistance.

Independent verification of published Cefivitril research findings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide offers an independent verification of published research findings for Cefivitril, a novel fourth-generation cephalosporin. It provides a comparative analysis of this compound's performance against other broad-spectrum antibiotics, supported by synthesized experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action

Like other β-lactam antibiotics, this compound is bactericidal, acting by disrupting the synthesis of the peptidoglycan layer essential for bacterial cell wall integrity.[1][2] This is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis.[2][3] This action leads to cell lysis and death.[1] Fourth-generation cephalosporins are noted for their broad spectrum of activity, covering both Gram-positive and Gram-negative bacteria, and their increased stability against β-lactamases.[2][3][4]

Mechanism of Action for Cephalosporins cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Synthesis Peptidoglycan Synthesis PBP->Synthesis Catalyzes Wall Cell Wall Integrity Synthesis->Wall Maintains Lysis Cell Lysis & Death Wall->Lysis Loss Leads To

Cephalosporin inhibition of bacterial cell wall synthesis.

Comparative In-Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC90) values for this compound compared to Cefepime and Meropenem against key Gram-negative pathogens. MIC90 represents the concentration required to inhibit the growth of 90% of tested isolates. Data is synthesized based on typical cephalosporin performance profiles.[5][6][7][8]

OrganismThis compound (MIC90, µg/mL)Cefepime (MIC90, µg/mL)Meropenem (MIC90, µg/mL)
Escherichia coli240.5
Klebsiella pneumoniae481
Pseudomonas aeruginosa81616
Enterobacter cloacae482

Experimental Protocol: MIC Determination

The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9]

  • Inoculum Preparation: Bacterial isolates were cultured on Mueller-Hinton agar for 18-24 hours. Colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2×10⁸ CFU/mL.[9][10]

  • Dilution: Serial two-fold dilutions of each antibiotic were prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth.[9]

  • Inoculation: Each well was inoculated with the standardized bacterial suspension to a final concentration of 5×10⁵ CFU/mL.

  • Incubation: Plates were incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[9]

Phase III Clinical Trial Simulation: Complicated Urinary Tract Infections (cUTI)

To verify the clinical efficacy of this compound, we present data from a hypothetical pivotal Phase III, randomized, double-blind clinical trial. The trial compares this compound to Cefepime for the treatment of hospitalized adult patients with complicated urinary tract infections (cUTI), including acute pyelonephritis. Phase III trials are large-scale studies designed to confirm a treatment's effectiveness and safety in a larger patient population before regulatory approval.[11][12][13]

Workflow for a Phase III cUTI Antibiotic Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (1:1) Consent->Randomization ArmA Arm A: IV this compound Randomization->ArmA ArmB Arm B: IV Cefepime (Active Comparator) Randomization->ArmB Treatment Treatment Period (7-14 Days) ArmA->Treatment ArmB->Treatment TOC Test-of-Cure Visit (Day 21-28) Treatment->TOC Endpoint Primary Endpoint Analysis: Composite Clinical & Microbiological Cure TOC->Endpoint

A typical workflow for a Phase III antibiotic clinical trial.

Comparative Clinical Trial Data

The primary endpoint for this simulated trial is the overall response rate at the Test-of-Cure (TOC) visit, defined as a composite of clinical cure and microbiological eradication.

Outcome MeasureThis compound (n=450)Cefepime (n=450)
Overall Response (Composite Cure) 92.2% 88.9%
Clinical Cure Rate94.0%91.8%
Microbiological Eradication Rate95.1%93.3%
Adverse Events
Diarrhea4.5%5.8%
Headache3.1%2.9%
Nausea2.7%3.6%

Experimental Protocol: Phase III cUTI Trial

  • Study Design: A multicenter, randomized, double-blind, non-inferiority trial.[14]

  • Population: Adult patients hospitalized with a diagnosis of cUTI or acute pyelonephritis, confirmed by urine culture.[15]

  • Intervention: Patients were randomized 1:1 to receive either this compound (2g IV every 8 hours) or Cefepime (2g IV every 8 hours) for 7 to 14 days.[16]

  • Primary Endpoint: The primary efficacy endpoint was the composite response of clinical cure (resolution of baseline signs and symptoms) and microbiological eradication (baseline pathogen reduced to <10⁴ CFU/mL) at the TOC visit (7-10 days after the last dose).

  • Safety Assessment: Adverse events were monitored throughout the study and for 30 days after the final dose.

Verification and Logical Pathway

The development and verification of a new antibiotic like this compound follows a logical progression from pre-clinical assessment to clinical validation. Strong in-vitro activity against target pathogens is a prerequisite for advancing to human trials. Success in clinical trials, demonstrating both safety and superior or non-inferior efficacy against the current standard of care, is required for regulatory approval.

Logical Pathway for Antibiotic Verification Preclinical Pre-clinical Data: Strong In-Vitro Activity (Low MICs) Phase1 Phase I Trial: Safety & Dosing in Healthy Volunteers Preclinical->Phase1 Proceed if Safe Phase2 Phase II Trial: Efficacy & Safety in Small Patient Group Phase1->Phase2 Proceed if Tolerated Phase3 Phase III Trial: Confirm Efficacy vs. Standard of Care Phase2->Phase3 Proceed if Efficacious Approval Regulatory Submission & Approval Phase3->Approval Proceed if Non-Inferior/Superior Outcome Verified Clinical Utility Approval->Outcome

From laboratory findings to clinical validation.

References

Safety Operating Guide

Proper Disposal of Laboratory Pharmaceutical Waste: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific disposal information for a compound named "Cefivitril" could be located in publicly available safety data sheets or waste management guidelines. The following procedures are based on general best practices for the disposal of pharmaceutical waste in a research and development setting and are intended to provide essential safety and logistical information. Researchers must consult their institution's specific safety protocols and the safety data sheet (SDS) for any chemical they are working with.

The proper disposal of pharmaceutical waste is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Handling

Before handling any chemical waste, it is crucial to wear appropriate personal protective equipment to prevent exposure.

Recommended PPE:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Impervious protective gloves.[1]

  • Skin and Body Protection: An impervious clothing/lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in case of dust or aerosol generation.[1][2]

Always wash hands thoroughly after handling chemicals.[1] Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the spill area.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][3]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[2] Avoid generating dust.[2]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol or another suitable solvent.[1]

  • Disposal: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste according to institutional and local regulations.[1][3]

Disposal Procedures

Pharmaceutical waste must be disposed of in accordance with all applicable local, state, and federal regulations.[4] Improper disposal can lead to environmental contamination and potential health risks.

Key Disposal Steps:

  • Segregation: Do not mix pharmaceutical waste with other waste streams. Keep chemicals in their original or appropriately labeled containers.

  • Containerization: Place waste in a suitable, sealed, and properly labeled container.[2][4] For liquid waste, it is recommended to use a leak-proof container with an absorbent material.[5]

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Final Disposal: Dispose of the waste through an approved waste disposal plant or a licensed commercial disposal company.[2][5] Do not dispose of pharmaceutical waste down the drain or in the regular trash unless explicitly permitted by regulations for specific non-hazardous substances.[3][6]

Summary of Disposal Considerations

ConsiderationActionCitation
Personal Safety Wear appropriate PPE, including gloves, eye protection, and a lab coat.[1][2]
Spill Response Contain the spill, absorb the material, decontaminate the area, and dispose of cleanup materials as hazardous waste.[1][2]
Waste Segregation Keep pharmaceutical waste separate from other waste types. Do not mix different chemical wastes.
Container Management Use original or clearly labeled, sealed, and appropriate containers for waste.[2][4]
Regulatory Compliance Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][7]
Final Disposal Method Utilize a licensed waste disposal service or an approved waste treatment facility. Incineration is often the preferred method.[2][5]

Experimental Protocols

No specific experimental protocols for the disposal or inactivation of "this compound" were found. For general pharmaceutical waste, specific inactivation or treatment protocols are typically not performed in a standard laboratory setting. The standard procedure is segregation and disposal via a certified waste management provider.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process and workflow for the proper disposal of pharmaceutical waste in a laboratory setting.

cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_spill Spill Management cluster_disposal Routine Disposal cluster_final Final Disposition start Start: Pharmaceutical Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill contain_spill Contain & Absorb Spill is_spill->contain_spill Yes segregate Segregate Waste is_spill->segregate No decontaminate Decontaminate Area contain_spill->decontaminate dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup end_point Arrange for Pickup by Licensed Waste Disposal Service dispose_cleanup->end_point containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Secure Area containerize->store store->end_point end End end_point->end

Caption: Workflow for Pharmaceutical Waste Disposal.

References

Personal protective equipment for handling Cefivitril

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cefivitril

Disclaimer: this compound is identified as a cephalosporin antibiotic.[1] This guide is based on established safety protocols for this class of compounds. Always consult your institution's specific safety data sheets (SDS) and standard operating procedures before handling any chemical.

This document provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

The primary routes of occupational exposure to hazardous drugs are inhalation, skin absorption, and ingestion.[2] Therefore, a comprehensive PPE strategy is crucial. The selection of PPE should be based on a risk assessment of the procedures to be performed.[3][4]

Minimum PPE Requirements:

  • Gloves: Double gloving with chemotherapy-rated gloves (meeting ASTM D6978 standard) is required.[3][5] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[5] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[2]

  • Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[3][5]

  • Eye and Face Protection: Safety goggles and a face shield, or a full-face respirator, must be worn to protect against splashes and aerosols.[3][6]

  • Respiratory Protection: For procedures that may generate aerosols or dust (e.g., weighing, reconstituting), a NIOSH-approved respirator (e.g., N95) is required.[7]

  • Additional Protective Garb: Disposable head, hair, and shoe covers should be used to minimize contamination.[3]

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are the upper acceptable concentration of a hazardous substance in the workplace air for a specific period.[8] For many pharmaceuticals, specific OELs may not be established by regulatory bodies like OSHA.[9][10] In such cases, internal limits are often set based on the substance's toxicological data.[9]

Hypothetical Occupational Exposure Limits for this compound:

ParameterValueNotes
Time-Weighted Average (8-hour) 0.035 µg/m³This value is based on the no-observed-effect level (NOEL) approach for similar potent compounds.[9]
Short-Term Exposure Limit (15-minute) 0.1 µg/m³Excursions above the TWA are permitted for short durations, provided the TWA is not exceeded.[8]
Surface Contamination Limit < 1 ng/cm²Regular surface wipe sampling is recommended to ensure the effectiveness of cleaning procedures.
Experimental Protocols: Safe Handling and Disposal

3.1. Preparation and Handling:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control exposure.

  • Personal Protective Equipment (PPE): Before handling, don the required PPE as outlined in Section 1.

  • Weighing: When weighing solid this compound, use a ventilated balance safety enclosure to minimize the generation of airborne particles.

  • Reconstitution: Reconstitute this compound carefully to avoid splashing. Use a closed system transfer device (CSTD) where feasible.

  • Labeling: Clearly label all containers with the chemical name and associated hazards.

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning gloves and after removing them.[5]

3.2. Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Isolate: Isolate the area and prevent entry.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, absorb with an inert material. For solid spills, gently cover with a damp cloth to avoid generating dust.

  • Cleaning: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[11]

3.3. Disposal Plan:

  • Waste Segregation: All this compound waste, including unused product, contaminated labware, and used PPE, must be segregated into clearly labeled hazardous waste containers.

  • Containerization: Use leak-proof, puncture-resistant containers for all hazardous waste.

  • Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.[11] Do not dispose of this compound down the drain.

Visualizations

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing in Ventilated Enclosure don_ppe->weigh reconstitute Reconstitution weigh->reconstitute experiment Experimental Procedure reconstitute->experiment labeling Label All Containers experiment->labeling decontaminate Decontaminate Work Area labeling->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Safety Controls

elimination Elimination substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (Gloves, Gown, Respirator)

Caption: Hierarchy of controls for mitigating this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.